molecular formula C10H6N2 B1294724 3-Quinolinecarbonitrile CAS No. 34846-64-5

3-Quinolinecarbonitrile

Cat. No.: B1294724
CAS No.: 34846-64-5
M. Wt: 154.17 g/mol
InChI Key: QZZYYBQGTSGDPP-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile is a useful research compound. Its molecular formula is C10H6N2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44644. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinoline-3-carbonitrile
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InChI

InChI=1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H
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InChI Key

QZZYYBQGTSGDPP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H6N2
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DSSTOX Substance ID

DTXSID70188400
Record name Quinoline-3-carbonitrile
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Molecular Weight

154.17 g/mol
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CAS No.

34846-64-5
Record name 3-Quinolinecarbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Quinolinecarbonitrile: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinolinecarbonitrile is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][2] The presence of the nitrile group at the 3-position offers a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, structure, and key experimental methodologies related to this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name quinoline-3-carbonitrile[3]
Synonyms 3-Cyanoquinoline, Quinolin-3-carbonitrile[3][4][5]
CAS Number 34846-64-5[4][6][7]
Molecular Formula C₁₀H₆N₂[6][8]
SMILES N#Cc1cnc2ccccc2c1[6][7]
InChI 1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H[4][7]
InChIKey QZZYYBQGTSGDPP-UHFFFAOYSA-N[4][7]
Table 2: Physicochemical Properties
PropertyValueReference(s)
Molecular Weight 154.17 g/mol [6][8]
Appearance Powder[7]
Melting Point 108-110 °C[7][9]
Boiling Point Not applicable[7]
Solubility Soluble in polar organic solvents like ethanol and acetone. Limited solubility in non-polar solvents such as n-hexane.
LogP 2.10648[6]
Topological Polar Surface Area (TPSA) 36.68 Ų[6]

Molecular Structure

The structure of this compound consists of a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The nitrile (-C≡N) functional group is attached at the 3-position of the quinoline ring.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following sections provide generalized procedures based on established methodologies for similar compounds.

Synthesis of this compound (General Protocol)

The synthesis of this compound can be achieved through various methods, often involving the construction of the quinoline ring followed by the introduction of the nitrile group. A common approach is a one-pot multicomponent reaction.[10][11]

Materials:

  • A suitable 2-aminoaryl aldehyde or ketone

  • A compound containing an active methylene group (e.g., malononitrile)

  • A catalyst (e.g., piperidine, acetic acid, or a Lewis acid)

  • An appropriate solvent (e.g., ethanol, toluene)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone and the active methylene compound in the chosen solvent.

  • Add a catalytic amount of the selected catalyst to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Spectroscopy Protocol:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range for aromatic protons (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy Protocol:

  • Instrument: A standard NMR spectrometer.

  • Parameters:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range for aromatic and nitrile carbons (typically 0-160 ppm).

    • Use a sufficient number of scans for good signal-to-noise, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.

    • Reference the spectrum to the deuterated solvent peaks.

FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound, particularly the nitrile group.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

FT-IR Spectroscopy Protocol:

  • Instrument: An FT-IR spectrometer.

  • Parameters:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectrum should show a characteristic strong absorption for the C≡N stretch around 2230 cm⁻¹.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be low, typically in the range of µg/mL to ng/mL, depending on the ionization technique.

Mass Spectrometry Protocol (Electron Ionization - EI):

  • Instrument: A mass spectrometer equipped with an EI source, often coupled with a gas chromatograph (GC-MS).

  • Parameters:

    • Introduce the sample into the ion source (if using GC-MS, after chromatographic separation).

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range that includes the expected molecular ion (m/z 154.17).

    • The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (2-aminoaryl aldehyde/ketone + malononitrile) reaction One-Pot Reaction (Solvent, Catalyst, Heat) start->reaction workup Work-up & Purification (Filtration/Extraction, Recrystallization/Chromatography) reaction->workup product Pure this compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Sample ftir FT-IR Spectroscopy product->ftir Sample ms Mass Spectrometry product->ms Sample structure_confirmation Structure Confirmation nmr->structure_confirmation ftir->structure_confirmation ms->structure_confirmation

Caption: A general workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable heterocyclic compound with well-defined structural and physicochemical properties. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and characterization in a laboratory setting. A thorough understanding of these core properties and methodologies is essential for researchers and scientists aiming to utilize this versatile molecule in drug discovery, organic synthesis, and materials science applications. Further investigation into the biological activities of this compound and its derivatives may unveil novel therapeutic agents and functional materials.

References

A Technical Guide to the Synthesis of 3-Quinolinecarbonitrile from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 3-quinolinecarbonitrile, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, aniline. The proposed synthetic route is a robust, multi-step process involving a modified Gould-Jacobs reaction followed by a dehydroxylation sequence. This guide offers detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a research and development setting.

Overall Synthetic Strategy

The synthesis of this compound from aniline is most effectively achieved through a two-stage process. The initial stage involves the construction of the quinoline core via a Gould-Jacobs-type condensation and cyclization to form a 4-hydroxy-3-quinolinecarbonitrile intermediate. The second stage involves the removal of the C4-hydroxyl group via a chlorination-dechlorination sequence to yield the final product.

G cluster_start Starting Materials cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Dehydroxylation Aniline Aniline Intermediate1 Ethyl 2-cyano-3-(phenylamino)acrylate Aniline->Intermediate1 Condensation EEMCA Ethyl (ethoxymethylene)cyanoacetate EEMCA->Intermediate1 Intermediate2 4-Hydroxy-3-quinolinecarbonitrile Intermediate1->Intermediate2 Thermal Cyclization Intermediate3 4-Chloro-3-quinolinecarbonitrile Intermediate2->Intermediate3 Chlorination (POCl₃) FinalProduct This compound Intermediate3->FinalProduct Reductive Dechlorination (Pd/C, H₂)

Figure 1: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 4-Hydroxy-3-quinolinecarbonitrile

This step builds the core heterocyclic structure. It begins with a nucleophilic substitution reaction between aniline and ethyl (ethoxymethylene)cyanoacetate (EEMCA), followed by a high-temperature intramolecular cyclization, analogous to the Conrad-Limpach and Gould-Jacobs reactions.

Reaction Mechanism

The synthesis proceeds in two distinct phases. First, the amino group of aniline attacks the electrophilic carbon of the ethoxymethylene group in EEMCA, leading to the elimination of ethanol and the formation of the stable intermediate, ethyl 2-cyano-3-(phenylamino)acrylate. In the second phase, this intermediate undergoes a thermal, 6-electron cyclization (electrocyclization) followed by tautomerization to yield the aromatic 4-hydroxy-3-quinolinecarbonitrile product.

Figure 2: Reaction mechanism for the thermal cyclization step.
Experimental Protocol

Materials:

  • Aniline

  • Ethyl (ethoxymethylene)cyanoacetate (EEMCA)

  • Diphenyl ether (or Dowtherm A)

  • Petroleum ether (or Hexane)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq). Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of aniline. During this time, ethanol is evolved.

  • Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent such as diphenyl ether (approx. 10 mL per gram of aniline) to 250°C.

  • Slowly add the crude ethyl 2-cyano-3-(phenylamino)acrylate intermediate from the first step to the hot diphenyl ether.

  • Maintain the reaction mixture at reflux (approx. 250-260°C) for 15-30 minutes. The product will begin to precipitate from the hot solution.[1]

  • Work-up: Allow the mixture to cool to room temperature. The solidified product will be suspended in the solvent.

  • Add petroleum ether or hexane to the flask to dilute the solvent and aid in filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield 4-hydroxy-3-quinolinecarbonitrile as a solid.

Quantitative Data
Reagent/ParameterMolar Eq.Typical ConditionsRole / NotesExpected Yield
Aniline1.0-Starting Material-
EEMCA1.05-C3 Synthon-
Solvent-Diphenyl EtherHigh-boiling solvent for cyclization-
Temperature-250-260°CRequired for thermal cyclization-
Reaction Time-15-30 minFor cyclization step70-85%

Step 2: Dehydroxylation to this compound

The conversion of the 4-hydroxy intermediate to the final product is a two-stage process involving the conversion of the hydroxyl group to a more reactive chloro group, followed by reductive removal of the chlorine atom.

Figure 3: Logical workflow for the dehydroxylation process.
Experimental Protocol: Chlorination

Materials:

  • 4-Hydroxy-3-quinolinecarbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, as co-solvent)

  • Ice water

  • Sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 4-hydroxy-3-quinolinecarbonitrile (1.0 eq).

  • Add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 eq). POCl₃ can act as both the reagent and the solvent.[2]

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction's completion by TLC.[2][3]

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The solid product, 4-chloro-3-quinolinecarbonitrile, will precipitate. Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

Experimental Protocol: Reductive Dechlorination

Materials:

  • 4-Chloro-3-quinolinecarbonitrile

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol or Methanol

  • Triethylamine (Et₃N) or Sodium Acetate

  • Hydrogen (H₂) gas balloon or Ammonium Formate

Procedure:

  • Reaction Setup: To a hydrogenation flask, add 4-chloro-3-quinolinecarbonitrile (1.0 eq), a solvent such as ethanol, and a base like triethylamine (1.5 eq) to act as an acid scavenger.

  • Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd).

  • Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon. Stir the mixture vigorously at room temperature under a positive pressure of H₂.

  • The reaction is typically complete within 4-12 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude residue can be purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data
StageReagent/ParameterMolar Eq. / LoadingRole / NotesExpected Yield
Chlorination POCl₃5-10 eqChlorinating agent & solvent85-95%
Temperature110°CReaction condition
Dechlorination 10% Pd/C5-10 mol%Catalyst90-98%
H₂ gas1 atmReducing agent
Triethylamine1.5 eqAcid scavenger

References

The Chemical Versatility of 3-Quinolinecarbonitrile: A Technical Guide to Reactivity and Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 3-quinolinecarbonitrile stands out as a versatile building block, offering multiple sites for chemical modification. The presence of the nitrile group, a potent electron-withdrawing group and a versatile chemical handle, profoundly influences the reactivity of the quinoline ring system. This technical guide provides an in-depth exploration of the chemical reactivity and functionalization of the this compound core, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid in the design and synthesis of novel molecules for drug discovery and development.

Chemical Reactivity Overview

The this compound scaffold exhibits a rich and diverse chemical reactivity, attributable to the interplay of the electron-deficient pyridine ring, the electron-rich benzene ring, and the versatile nitrile group. The nitrogen atom in the quinoline ring and the cyano group at the 3-position significantly decrease the electron density of the pyridine ring, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene ring is more prone to electrophilic substitution. The nitrile group itself can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Functionalization Strategies and Quantitative Data

A multitude of strategies have been developed to functionalize the this compound core. These methods allow for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.

Synthesis of this compound Derivatives

The synthesis of substituted this compound derivatives is often achieved through multicomponent reactions, which offer an efficient and atom-economical approach to complex molecules.

Table 1: One-Pot Synthesis of Quinoline-3-Carbonitrile Derivatives

EntryAldehydeAnilineCatalystSolventTime (h)Yield (%)Reference
14-ChlorobenzaldehydeAnilineBleaching Earth ClayPEG-4002.592[1]
24-MethylbenzaldehydeAnilineBleaching Earth ClayPEG-400388[1]
34-MethoxybenzaldehydeAnilineBleaching Earth ClayPEG-4003.585[1]
42-NitrobenzaldehydeAnilineBleaching Earth ClayPEG-400294[1]
5Furan-2-carbaldehydeAnilineBleaching Earth ClayPEG-4002.590[1]
6Thiophene-2-carbaldehyde4-ChloroanilineBleaching Earth ClayPEG-400293[1]
C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the quinoline core, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed reactions have been particularly successful in this regard.

Table 2: Palladium-Catalyzed C-H Arylation of Amino-Quinoline Derivatives

EntryAryl HalideLigandBaseTemperature (°C)Time (h)Yield (%)Reference
1BromobenzeneDPPFKOtBu110330 (C-H activated product)[2]
2BromobenzeneXPhosKOtBu110386 (N-arylated product)[2]
3BromobenzeneXantphosKOtBu110377 (N-arylated product)[2]
4BromobenzeneJohnPhosKOtBu110382 (N-arylated product)[2]
5BromobenzeneDtBPFKOtBu110373 (N-arylated product)[2]
6BromobenzeneQPhosKOtBu110381 (N-arylated product)[2]

Note: The selectivity between C-H activation and N-arylation is highly dependent on the phosphine ligand used.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving the this compound core.

General Procedure for the One-Pot Synthesis of 2-Amino-5,6-dihydro-4-(phenylsubstituted)benzo[h]quinoline-3-carbonitrile Derivatives.[3]

A mixture of a substituted benzaldehyde (1 mmol), malononitrile (1 mmol), a substituted 1-tetralone (1 mmol), and ammonium acetate (1.5 mmol) in toluene (10 mL) with a catalytic amount of acetic acid is placed in a 20 mL round-bottom flask. The reaction mixture is refluxed with a Dean-Stark trap to remove water. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product.

General Procedure for the Synthesis of Quinoline-3-carbonitrile Derivatives using Bleaching Earth Clay.[1]

In a round-bottom flask, equimolar amounts of a heterocyclic aldehyde, a substituted aniline, and 2-cyanoacetohydrazide are taken. A catalytic amount of bleaching earth clay (BEC) is added, followed by PEG-400 as the solvent. The reaction mixture is stirred at 80°C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated by pouring the reaction mixture into crushed ice, followed by filtration, washing with water, and recrystallization from ethanol.

Facile Preparation of 4-Phenylamino-3-quinolinecarbonitrile Src Kinase Inhibitors.[4]

A key intermediate, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile, can be synthesized and subsequently functionalized. The fluoro group at the C-7 position is readily displaced by primary and secondary amines. In a typical procedure, the 7-fluoro-quinolinecarbonitrile derivative is heated with an excess of the desired amine in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100-150°C) to afford the corresponding 7-amino analogs.

Reaction Pathways and Mechanisms

Visualizing the flow of chemical transformations is crucial for understanding and predicting reactivity. The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and experimental workflows.

Proposed Mechanism for the Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization A Aromatic Aldehyde C Arylidene-malononitrile A->C NH4OAc, AcOH B Malononitrile B->C E Intermediate Adduct C->E C->E D 1-Tetralone D->E Michael Addition F Cyclized Intermediate E->F Cyclization G Final Product F->G Aromatization

Caption: Proposed reaction mechanism for the synthesis of benzo[h]quinoline-3-carbonitriles.

Palladium-Catalyzed C-H Activation vs. N-Arylation

G cluster_0 Catalytic Cycle start Amino-Quinoline + Aryl Halide Pd(OAc)2, Base pd0 Pd(0)L_n start->pd0 oxidative_addition Oxidative Addition Ar-Pd(II)-X pd0->oxidative_addition coordination Coordination oxidative_addition->coordination ch_activation C-H Activation Palladacycle coordination->ch_activation DPPF n_arylation N-Arylation coordination->n_arylation XPhos, etc. reductive_elimination_ch Reductive Elimination ch_activation->reductive_elimination_ch reductive_elimination_ch->pd0 product_ch product_ch reductive_elimination_ch->product_ch C-H Arylated Product reductive_elimination_n Reductive Elimination n_arylation->reductive_elimination_n reductive_elimination_n->pd0 product_n product_n reductive_elimination_n->product_n N-Arylated Product

Caption: Competing pathways in palladium-catalyzed reactions of amino-quinolines.

Drug Discovery and Development Workflow

G A Target Identification & Validation B Lead Compound Identification | (e.g., this compound Core) A->B C Lead Optimization | (Functionalization) B->C D In Vitro & In Vivo Testing C->D D->C Iterative Optimization E Preclinical Development D->E F Clinical Trials E->F G Regulatory Approval F->G

Caption: The role of this compound functionalization in the drug discovery pipeline.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, offering a rich platform for the development of novel therapeutic agents. Its diverse reactivity allows for functionalization at multiple positions through various chemical transformations, including multicomponent reactions, C-H activation, and nucleophilic substitution. The strategic modification of the this compound core, guided by an understanding of its chemical behavior, will continue to be a fruitful approach for the discovery of new and improved drugs. This guide provides a foundational resource for researchers to explore and exploit the synthetic potential of this important heterocyclic system.

References

Spectroscopic Profile of 3-Quinolinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Quinolinecarbonitrile, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₆N₂ with a molecular weight of 154.17 g/mol .[1] The spectroscopic data presented below are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[2] The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.32s1HH-2
8.85s1HH-4
8.19d1HH-8
8.00d1HH-5
7.91t1HH-7
7.72t1HH-6

Data sourced from publicly available spectra. Solvent and frequency may vary.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
151.3C-2
147.1C-8a
140.2C-4
133.5C-7
130.2C-5
129.8C-4a
129.1C-6
128.9C-8
116.6C-3
109.8CN

Data sourced from SpectraBase.[3] Solvent and frequency may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2230Strong, SharpC≡N Stretch (Nitrile)
~1600, ~1500Medium-WeakAromatic C=C Ring Stretch
~800-700StrongAromatic C-H Out-of-Plane Bending

Data is predicted based on characteristic functional group absorptions.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[7][8]

Table 4: Mass Spectrometry Data of this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
154100[M]⁺ (Molecular Ion)
127~50[M-HCN]⁺
101~15[C₇H₅N]⁺
75~20[C₅H₃N]⁺

Data interpreted from the NIST Mass Spectrometry Data Center.[9]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (δ = 0 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.

  • ¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is commonly used to simplify the spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (Solid): For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

    • ATR: Place a small amount of the solid powder directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).[7]

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged species.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for chemical structure elucidation.

References

An In-depth Technical Guide to the Discovery and History of 3-Quinolinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinolinecarbonitrile, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry. While the parent molecule itself is not a therapeutic agent, its rigid, nitrogen-containing bicyclic structure serves as a crucial template for the design and synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound and its derivatives, with a particular focus on their role in the development of targeted cancer therapies.

I. Discovery and Historical Synthesis

The precise first synthesis of the unsubstituted this compound is not prominently documented in readily available modern literature, suggesting its origins may lie in early 20th-century chemical explorations. However, the development of synthetic methodologies for the broader quinoline class provides the historical context for its creation. Classic named reactions such as the Combes, Doebner-von Miller, and Friedländer syntheses established the foundational chemistry for constructing the quinoline core.

A common and historically significant method for introducing a nitrile group at the 3-position of a pre-formed quinoline ring is through the Sandmeyer reaction . This reaction involves the diazotization of 3-aminoquinoline followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative example of a classical approach to synthesizing the parent compound.

Materials:

  • 3-Aminoquinoline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Diazotization of 3-Aminoquinoline:

    • Dissolve 3-aminoquinoline (1 equivalent) in a minimal amount of dilute hydrochloric acid with cooling in an ice bath (0-5 °C).

    • Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water.

    • Cool this cyanide solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with sodium carbonate until the solution is basic.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

    • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound as a solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be determined.

II. The Emergence of this compound as a Pharmacophore

The modern significance of this compound emerged in the late 20th and early 21st centuries with the rise of targeted cancer therapy. Researchers identified the 4-anilino-3-quinolinecarbonitrile scaffold as a privileged structure for inhibiting protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.

The nitrile group at the 3-position and the anilino group at the 4-position were found to be crucial for high-affinity binding to the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src tyrosine kinase.

III. Quantitative Data: Inhibition of EGFR and Src Kinases

The 4-anilino-3-quinolinecarbonitrile scaffold has been extensively derivatized to optimize potency and selectivity against various kinases. The following tables summarize key in vitro inhibitory data for representative compounds.

Compound IDC4-Anilino SubstituentKinase TargetIC₅₀ (nM)Reference
1a 2,4-dichloroSrc30[1]
1c 2,4-dichloro-5-methoxySrc1.2[1]
2c 2,4-dichloro-5-methoxy (with C7 modification)Src0.80 - 1.7[2]
31a 2,4-dichloro-5-methoxy (with C7 modification)Src1.2[1][2]
EKB-569 (structure not fully specified in source)EGFR, HER-2(potent inhibitor)[3]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

IV. Signaling Pathway Inhibition

Derivatives of this compound primarily exert their anti-cancer effects by competitively inhibiting the ATP-binding site of tyrosine kinases like EGFR and Src. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR_Src_Inhibition cluster_inhibition Inhibition Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates Src Src Kinase EGFR->Src Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Phosphorylates & Activates Inhibitor 4-Anilino-3-quinolinecarbonitrile Derivative Inhibitor->EGFR Inhibitor->Src ATP ATP ATP->EGFR Binds ATP->Src Binds ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of EGFR and Src signaling by 4-anilino-3-quinolinecarbonitrile derivatives.

V. Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of this compound derivatives against a target kinase.

Kinase_Assay_Workflow Start Start: Synthesized This compound Derivatives PrepareReagents Prepare Assay Components: - Target Kinase (EGFR/Src) - Substrate Peptide - ATP Start->PrepareReagents Incubate Incubate Kinase with Inhibitor (Test Compound) at Various Concentrations PrepareReagents->Incubate InitiateReaction Initiate Kinase Reaction by Adding ATP and Substrate Incubate->InitiateReaction StopReaction Stop Reaction InitiateReaction->StopReaction Detect Detect Phosphorylated Substrate (e.g., ELISA, Fluorescence) StopReaction->Detect Analyze Data Analysis: Calculate % Inhibition and Determine IC₅₀ Value Detect->Analyze End End: Identify Potent Kinase Inhibitors Analyze->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

VI. Conclusion

The this compound core has evolved from a simple heterocyclic molecule to a cornerstone of modern medicinal chemistry, particularly in the realm of oncology. Its history is intertwined with the development of synthetic organic chemistry and the advancement of our understanding of cell signaling in cancer. The robust synthetic routes to its derivatives and the potent and selective kinase inhibition they exhibit ensure that the this compound scaffold will remain a fertile ground for the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers looking to explore and innovate within this important area of drug development.

References

In Silico Modeling of 3-Quinolinecarbonitrile Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling techniques used to investigate the interactions of 3-quinolinecarbonitrile derivatives with various biological targets. It is designed to serve as a technical resource, offering detailed methodologies, quantitative data summaries, and visual representations of key concepts to aid in the rational design of novel therapeutics.

Introduction to this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have demonstrated potential as anticancer, antibacterial, and anti-inflammatory agents, primarily through their action as enzyme inhibitors. In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these compounds, predicting their binding modes, and optimizing their therapeutic properties.

Computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are instrumental in elucidating the molecular basis of action for this compound derivatives. These methods provide insights into the binding affinities, interaction patterns, and dynamic behavior of these ligands within the active sites of their target proteins, thereby guiding the design of more potent and selective drug candidates.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the in vitro activities and in silico binding energies of various this compound derivatives against a range of biological targets. This data is compiled from multiple studies and is intended to provide a comparative overview to inform future research and development.

Table 1: Anticancer Activity of this compound Derivatives (IC50/GI50 in µM)

Compound IDTarget/Cell LineIC50/GI50 (µM)Reference
Derivative A EGFR0.08[1]
Derivative B HER-20.031[1]
Compound 5e EGFR0.071[1]
Compound 5h EGFR0.075[1]
Compound 5e BRAFV600E0.062[1]
Compound 5h BRAFV600E0.067[1]
Compound 5e HER-20.021[1]
Compound 5h HER-20.023[1]
Compound 4j EGFR0.00007[2]
Compound 4b EGFR0.00011[2]
Compound 4j HER-20.00017[2]
Compound 4j PDGFR-β0.00007[2]
Compound III EGFR1.30[1]
Compound III BRAFV600E3.80[1]

Table 2: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 14 S. aureus0.66[3]
Compound 14 B. subtilis0.66[3]
Compound 14 E. coli3.98[3]
Compound 14 C. albicans1.95[3]
Compound 4d Gram-positive strains0.5 - 1[3]
Compound 4f Gram-positive strains0.5 - 1[3]
Compound 2 MRSA3.0[4]
Compound 2 MRSE3.0[4]
Compound 2 VRE3.0[4]
Compound 6 MRSA1.5[4]
Compound 6 MRSE6.0[4]
Compound 6 VRE3.0[4]

Table 3: Molecular Docking Binding Energies of this compound Derivatives

Compound IDTarget ProteinBinding Energy (kcal/mol)Reference
Derivative 8 M. tuberculosis LipB-15.4[5]
Derivative 17 M. tuberculosis LipB-18.5[5]
Compound 5 DNA Gyrase B-[6]
Compound 12 DNA Gyrase B-[6]

Experimental Protocols: In Silico Methodologies

This section details the generalized protocols for the key in silico experiments cited in the study of this compound interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following is a generalized protocol using AutoDock Vina, a widely used open-source docking program.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in MOL or SDF format.

    • Generate the 3D conformation of the ligand using a program like Open Babel or the builder functionality within a molecular modeling suite.

    • Assign Gasteiger charges and set the rotatable bonds for the ligand in ADT.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the active site of the protein. The coordinates of the grid box can be determined based on the position of a co-crystallized ligand or by using active site prediction tools.

  • Docking Execution:

    • Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the desired exhaustiveness of the search.

    • Run the docking simulation using the AutoDock Vina executable from the command line.

  • Results Analysis:

    • Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

    • Visualize the protein-ligand interactions using a molecular visualization software such as PyMOL or VMD to identify key interactions like hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time. The following is a generalized protocol using GROMACS, a popular MD simulation package.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound derivative in complex with the target protein as the starting structure.

    • Generate the topology and parameter files for the ligand using a force field parameterization server like CGenFF or the antechamber module of AmberTools.

    • Choose a suitable force field for the protein (e.g., CHARMM36, AMBER).

    • Place the protein-ligand complex in a periodic box of appropriate size and shape (e.g., cubic, dodecahedron).

  • Solvation and Ionization:

    • Solvate the system by adding water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the pressure of the system to the desired value while maintaining a constant temperature. This ensures the correct density of the system.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) with the appropriate ensemble (NPT or NVT).

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to study the persistence of key interactions.

      • Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding affinity.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the in silico modeling of this compound interactions.

In_Silico_Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical Testing Target_ID Target Identification Target_Val Target Validation Target_ID->Target_Val Lib_Design Library Design (3-Quinolinecarbonitriles) Target_Val->Lib_Design Virt_Screen Virtual Screening (Docking) Lib_Design->Virt_Screen Hit_ID Hit Identification Virt_Screen->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt MD_Sim MD Simulation Lead_Opt->MD_Sim Free_Energy Free Energy Calculation MD_Sim->Free_Energy ADMET_Pred ADMET Prediction Free_Energy->ADMET_Pred Synthesis Chemical Synthesis ADMET_Pred->Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo

Caption: A typical in silico drug discovery workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinolinecarbonitrile This compound Derivative Quinolinecarbonitrile->EGFR

Caption: Simplified EGFR signaling pathway.

Src_Kinase_Signaling_Pathway Receptor Growth Factor Receptor (e.g., EGFR) Src Src Receptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes STAT3->Cell_Processes Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes Quinolinecarbonitrile This compound Derivative Quinolinecarbonitrile->Src

Caption: Overview of Src kinase signaling.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase binds Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex forms ATP ATP ATP->DNA_Gyrase binds Supercoiled_DNA Negatively Supercoiled DNA Cleavage_Complex->Supercoiled_DNA re-ligation DSB Double-Strand Breaks & Cell Death Cleavage_Complex->DSB leads to Quinolinecarbonitrile This compound Derivative Quinolinecarbonitrile->Cleavage_Complex stabilizes

Caption: Mechanism of DNA gyrase inhibition.

References

The Evolving Patent Landscape of 3-Quinolinecarbonitrile Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3-quinolinecarbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic and structural features allow for diverse substitutions, leading to a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the patent landscape for this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will explore key therapeutic applications, prominent patent assignees, detailed experimental methodologies, and the signaling pathways implicated in their mechanisms of action.

Patent Landscape Analysis

The patent landscape for this compound compounds is characterized by a focus on oncology, neurodegenerative diseases, and infectious diseases. A significant number of patents have been filed over the past two decades, highlighting the sustained interest in this chemical class. Key patent assignees include major pharmaceutical corporations, indicating a strong commercial interest in the development of drugs based on this scaffold.

Table 1: Representative Patents for this compound Compounds

Patent NumberAssigneeTherapeutic ApplicationKey Features
US7417148B2Not specifiedChronic Myelogenous Leukemia (CML)4-anilino-3-quinolinecarbonitriles as selective Abl kinase inhibitors[1].
US9636337B2Merck Sharp & Dohme Corp.Alzheimer's disease, cognitive impairment, schizophreniaQuinoline carbonitrile derivatives as mGluR2-negative allosteric modulators[2].
US6002008AWyeth Holdings LLCCancerSubstituted 3-cyano quinolines as protein tyrosine kinase inhibitors[3].
WO2010048477A2Not specifiedNot specifiedImproved process for preparing 4-amino-3-quinolinecarbonitriles[4].
Bioorg Chem. 2019 Jul;88:102968Not specifiedAntibacterialNovel quinoline-3-carbonitrile derivatives with broad-spectrum antibacterial activity[5].

Key Therapeutic Areas and Mechanisms of Action

This compound derivatives have been extensively explored for various therapeutic applications, primarily due to their ability to modulate the activity of key biological targets.

1. Oncology: A major focus of patent activity has been in the development of anticancer agents. These compounds often function as protein tyrosine kinase (PTK) inhibitors, targeting enzymes like Abl kinase, which is implicated in Chronic Myelogenous Leukemia (CML)[1]. The cyano group at the 3-position is a critical feature for the activity of these inhibitors.

2. Neurodegenerative and Psychiatric Disorders: Several patents disclose the use of this compound derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2)[2]. These compounds hold promise for the treatment of conditions such as Alzheimer's disease, cognitive impairment, and schizophrenia by modulating glutamatergic neurotransmission.

3. Antibacterial Agents: Recent research has demonstrated the potential of this compound derivatives as potent antibacterial agents[5]. These compounds have shown broad-spectrum activity, and their likely mechanism of action involves the inhibition of bacterial DNA gyrase, a target for the quinolone class of antibiotics[5].

therapeutic_applications cluster_core This compound Core cluster_applications Therapeutic Applications Core This compound Scaffold Oncology Oncology (PTK Inhibition) Core->Oncology Neuroscience Neuroscience (mGluR2 NAMs) Core->Neuroscience Infectious_Disease Infectious Disease (Antibacterial) Core->Infectious_Disease synthesis_workflow Start Start Reactants Mix Aldehyde, Ethyl Cyanoacetate, Tetralone, and Ammonium Acetate in Ethanol Start->Reactants Reflux Reflux for 6-8 hours Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter and Wash with Cold Ethanol Cool->Filter Purify Recrystallize from Ethanol Filter->Purify End Pure Product Purify->End signaling_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK pathway) Dimerization->Downstream Response Cell Proliferation, Survival, etc. Downstream->Response Inhibitor This compound Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

References

Methodological & Application

One-Pot Synthesis of 3-Quinolinecarbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-3-carbonitrile derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. Their versatile scaffold makes them attractive targets in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the efficient one-pot synthesis of these derivatives through multicomponent reactions (MCRs). MCRs offer a streamlined, atom-economical, and environmentally benign approach to constructing complex molecular architectures from simple starting materials in a single step. The following sections detail various synthetic strategies, present quantitative data for reaction optimization, and provide step-by-step experimental protocols and reaction pathway diagrams.

Introduction

The synthesis of quinoline derivatives has been a subject of intense research due to their prevalence in natural products and their broad spectrum of biological activities. Traditional multi-step syntheses are often time-consuming and generate significant waste. One-pot multicomponent reactions have emerged as a powerful alternative, allowing for the rapid and efficient generation of diverse libraries of quinoline-3-carbonitrile derivatives. These methods are highly adaptable, enabling the introduction of various functional groups to explore structure-activity relationships (SAR) crucial for drug development.

This document outlines three distinct and effective one-pot methodologies for the synthesis of 3-quinolinecarbonitrile derivatives, each utilizing different catalysts and reaction conditions.

Method 1: L-Proline Catalyzed Synthesis in Water under Microwave Irradiation

This method presents a green and efficient protocol for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles. The use of water as a solvent and L-proline as a biodegradable catalyst makes this a particularly environmentally friendly approach.[1]

Experimental Protocol

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), an aniline (1 mmol), and L-proline (0.05 g, 5 mol%) in water (10 ml) is placed in a screw-capped Teflon vessel.[1] The reaction mixture is then subjected to microwave irradiation at 90°C for 30 seconds.[1] After completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the residue is washed with water to yield the pure product.[1]

Quantitative Data Summary
EntryAldehydeAnilineYield (%)
14-Nitrobenzaldehyde4-Methylaniline99
2BenzaldehydeAniline95
34-ChlorobenzaldehydeAniline97
44-Methoxybenzaldehyde4-Methoxyaniline92

Table 1: Substrate scope and yields for the L-proline catalyzed synthesis of 2-amino-4-arylquinoline-3-carbonitriles under microwave irradiation.[1]

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aromatic Aldehyde G One-Pot Reaction Vessel A->G B Malononitrile B->G C Aniline C->G D L-Proline (5 mol%) D->G E Water E->G F Microwave, 90°C, 30s F->G H Work-up (Washing with Water) G->H I Pure 2-Amino-4-arylquinoline-3-carbonitrile H->I

Caption: Workflow for L-Proline Catalyzed Synthesis.

Method 2: Ammonium Chloride Catalyzed Synthesis in Ethanol

This protocol offers a cost-effective and efficient one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles using ammonium chloride as a readily available catalyst.[2][3] The reaction proceeds smoothly under conventional heating.

Experimental Protocol

In a round-bottom flask, a mixture of an aromatic amine (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (10 mol%) in 15 mL of ethanol is stirred at 80°C.[3] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration and washed with ethanol to obtain the pure product.[3]

Quantitative Data Summary
EntryAldehydeAmineYield (%)
14-Chlorobenzaldehyde4-Chloroaniline92
2BenzaldehydeAniline88
34-NitrobenzaldehydeAniline90
44-Methylbenzaldehyde4-Methylaniline85

Table 2: Substrate scope and yields for the ammonium chloride catalyzed synthesis of 2-amino-4-arylquinoline-3-carbonitriles.[2]

Proposed Reaction Mechanism

The reaction is proposed to proceed through a series of sequential reactions including a Knoevenagel condensation, a Michael addition, and a subsequent intramolecular cyclization and aromatization.

G A Aromatic Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Arylidenemalononitrile B->C E Michael Addition C->E D Aromatic Amine D->E F Intermediate Adduct E->F G Intramolecular Cyclization F->G H Cyclized Intermediate G->H I Aromatization H->I J 2-Amino-4-arylquinoline-3-carbonitrile I->J

Caption: Proposed reaction pathway.

Method 3: Bleaching Earth Clay Catalyzed Synthesis in PEG-400

This environmentally benign protocol utilizes a reusable heterogeneous catalyst, bleaching earth clay, in conjunction with a green solvent, polyethylene glycol (PEG-400), for the synthesis of quinoline-3-carbonitrile derivatives.[4] This method is noted for its good to excellent yields and reduced reaction times.[4]

Experimental Protocol

A mixture of a heterocyclic aldehyde (1 mmol), 2-cyanoacetohydrazide (1 mmol), a substituted aniline (1 mmol), and bleaching earth clay (BEC) in PEG-400 is stirred in a round-bottom flask.[4] The reaction mixture is heated to 80°C and the progress is monitored by TLC.[4] This method has been shown to be more effective than using catalysts such as triethylamine, piperidine, or morpholine.[4]

Quantitative Data Summary
EntryCatalystSolventYield (%)Time (min)
1TriethylaminePEG-4005065
2PiperidinePEG-4004070
3MorpholinePEG-4003060
4Bleaching Earth Clay (1 wt%)PEG-40060-
5Bleaching Earth Clay (opt.)PEG-400>80<60

Table 3: Comparison of catalysts for the one-pot synthesis of a quinoline-3-carbonitrile derivative.[4]

Logical Relationship Diagram

G cluster_reactants Starting Materials cluster_catalyst_solvent Catalyst & Solvent System R1 Heterocyclic Aldehyde P One-Pot Reaction (80°C) R1->P R2 2-Cyanoacetohydrazide R2->P R3 Substituted Aniline R3->P C Bleaching Earth Clay (BEC) C->P S PEG-400 S->P Prod Quinoline-3-carbonitrile Derivative P->Prod Adv Advantages: - High Yield - Short Reaction Time - Green Solvent - Reusable Catalyst P->Adv

Caption: Key components and advantages of the BEC-catalyzed method.

Conclusion

The one-pot synthesis of this compound derivatives via multicomponent reactions represents a highly efficient and versatile strategy for medicinal chemists and drug development professionals. The protocols detailed in this document offer a range of options, from green, microwave-assisted methods to cost-effective, conventionally heated procedures. The provided quantitative data allows for informed decisions on substrate and catalyst selection to optimize yields and reaction times. These streamlined synthetic routes facilitate the rapid generation of diverse compound libraries, accelerating the discovery of novel therapeutic agents based on the privileged quinoline scaffold.

References

Application Notes and Protocols: Synthesis of 4-amino-3-quinolinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-amino-3-quinolinecarbonitrile, a valuable scaffold in medicinal chemistry and drug development.[1] The presented methodology is based on the Thorpe-Ziegler cyclization, a robust and efficient method for the formation of this quinoline derivative.

Introduction

4-amino-3-quinolinecarbonitrile and its derivatives are important building blocks in the synthesis of various biologically active compounds.[2] The presence of vicinal amino and cyano groups allows for further chemical transformations, making it a versatile precursor for the construction of complex heterocyclic systems.[2] This protocol details a two-step synthesis commencing from anthranilonitrile, proceeding through a mono-N-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.

Experimental Protocols

Part 1: Synthesis of 2-(2-cyanoethylamino)benzonitrile

This initial step involves the N-alkylation of anthranilonitrile with 3-bromopropanenitrile.

Materials:

  • Anthranilonitrile

  • 3-bromopropanenitrile

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve anthranilonitrile in anhydrous DMF.

  • Add potassium tert-butoxide (t-BuOK) to the solution at room temperature (approximately 24 °C).[2]

  • To this mixture, add 3-bromopropanenitrile dropwise while maintaining the temperature.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(2-cyanoethylamino)benzonitrile.

Part 2: Synthesis of 4-amino-3-quinolinecarbonitrile via Thorpe-Ziegler Cyclization

This step involves the intramolecular cyclization of the previously synthesized N-alkylated product.

Materials:

  • 2-(2-cyanoethylamino)benzonitrile

  • tert-Butyllithium (t-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-(2-cyanoethylamino)benzonitrile in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of tert-butyllithium (t-BuLi) in pentane or heptane to the cooled solution.

  • Stir the reaction mixture at -78 °C for the specified time.[2] Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield 4-amino-3-quinolinecarbonitrile.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 4-amino-3-quinolinecarbonitrile and its Derivatives

StepReactant 1Reactant 2Reagent/BaseSolventTemperature (°C)Typical YieldReference
1. N-AlkylationSubstituted Anthranilonitrile3-bromopropanenitrilet-BuOKAnhydrous DMF~24Moderate to Good[2]
2. Cyclization2-(cyanoethylamino)benzonitrile-t-BuLiAnhydrous THF-78Moderate[2]

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Experimental Workflow for the Synthesis of 4-amino-3-quinolinecarbonitrile cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Thorpe-Ziegler Cyclization A Anthranilonitrile C Reaction Vessel (DMF, t-BuOK, ~24°C) A->C B 3-bromopropanenitrile B->C D Work-up & Purification C->D Reaction E 2-(2-cyanoethylamino)benzonitrile D->E Isolation F Reaction Vessel (THF, t-BuLi, -78°C) E->F Starting Material G Quenching & Work-up F->G Cyclization H Purification G->H Crude Product I 4-amino-3-quinolinecarbonitrile H->I Final Product

Caption: Workflow for the two-step synthesis of 4-amino-3-quinolinecarbonitrile.

Mechanism Overview: The Thorpe-Ziegler Reaction

The key step in this synthesis is the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction.[3][4] This reaction involves the base-catalyzed condensation of a dinitrile.[3][5] The mechanism proceeds as follows:

  • Deprotonation: A strong base, in this case, t-BuLi, abstracts an α-proton from one of the nitrile groups, generating a carbanion.[5]

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the carbon atom of the other nitrile group within the same molecule, leading to the formation of a cyclic imine.

  • Tautomerization: The cyclic imine then undergoes tautomerization to form a more stable enamine, which in this case is the aromatic 4-amino-3-quinolinecarbonitrile.[5]

Thorpe_Ziegler_Mechanism Simplified Mechanism of Thorpe-Ziegler Cyclization A 2-(2-cyanoethylamino)benzonitrile B Deprotonation by t-BuLi A->B + t-BuLi C Carbanion Intermediate B->C D Intramolecular Nucleophilic Attack C->D E Cyclic Imine Intermediate D->E F Tautomerization E->F G 4-amino-3-quinolinecarbonitrile F->G

References

Application Notes and Protocols: 3-Quinolinecarbonitrile as a Scaffold for Potent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 3-quinolinecarbonitrile scaffold in the design and evaluation of epidermal growth factor receptor (EGFR) inhibitors. This document outlines the rationale for targeting EGFR, summarizes the structure-activity relationships (SAR) of this compound derivatives, and provides detailed protocols for their biological evaluation.

Introduction to EGFR and the this compound Scaffold

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the progression of various cancers, including non-small cell lung cancer (NSCLC).[3] This has established EGFR as a critical therapeutic target.[3][4]

The 4-anilinoquinoline-3-carbonitrile core has emerged as a promising scaffold for the development of potent and selective EGFR inhibitors.[5] These compounds typically function as ATP-competitive inhibitors, with some derivatives capable of forming a covalent bond with a cysteine residue (Cys773) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[5] This irreversible binding can provide a sustained therapeutic effect.

Data Presentation: In Vitro Activity of this compound Derivatives

The following tables summarize the in vitro activity of exemplary this compound derivatives against EGFR and various cancer cell lines. This data highlights the potency and structure-activity relationships within this class of inhibitors.

Table 1: EGFR Kinase Inhibitory Activity of 4-Anilinoquinoline-3-carbonitrile Derivatives

CompoundTargetIC50 (nM)Notes
Compound AEGFR47A baseline 3-methylquinazolone derivative.[3]
Compound 4dEGFRwt-TK-Showed higher antiproliferative activity than Gefitinib against multiple cell lines.[3]
EKB-569 (Pelitinib)EGFR-An irreversible inhibitor of EGFR and HER-2.[5][6]
Compound 5eEGFR71A pyrano[3,2-c]quinoline-3-carbonitrile derivative with multi-kinase inhibitory activity.[7][8]
Compound 5hEGFR75A pyrano[3,2-c]quinoline-3-carbonitrile derivative with multi-kinase inhibitory activity.[7][8]
Compound 10bEGFR8.29 ± 0.04A pyrimidine-5-carbonitrile derivative.[9]
Compound 6dEGFR69 ± 4A quinazolin-4(3H)-one derivative.[10]
Erlotinib (Reference)EGFR2.83 ± 0.05A known first-generation EGFR inhibitor.[9]

Table 2: Anti-proliferative Activity of this compound and Related Derivatives in Cancer Cell Lines

CompoundCell LineEGFR StatusIC50 / GI50 (µM or nM)
Compound 4dA431Overexpression-
Compound 4dA549Wild-type2.55
Compound 4dMCF-7-0.87
Compound 4dNCI-H1975L858R/T790M6.42
Compound 5eVarious-GI50 = 26 nM
Compound 5hVarious-GI50 = 28 nM
Compound 10bHepG2-3.56
Compound 10bA549Wild-type5.85
Compound 10bMCF-7-7.68
Compound 6dNCI-H460-GI50 = 0.789
Gefitinib (Reference)---
Erlotinib (Reference)HepG2-0.87
Erlotinib (Reference)A549Wild-type1.12
Erlotinib (Reference)MCF-7-5.27

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound-based EGFR inhibitors, it is essential to visualize the EGFR signaling pathway and the experimental workflow for their evaluation.

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_SoS Grb2/SoS Dimerization->Grb2_SoS Recruits & Activates PI3K PI3K Dimerization->PI3K Recruits & Activates PLCg PLCγ Dimerization->PLCg Recruits & Activates STAT STATs Dimerization->STAT Recruits & Activates Inhibitor This compound Inhibitor Inhibitor->Dimerization Inhibits Ras Ras Grb2_SoS->Ras Akt Akt PI3K->Akt DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Nucleus Nucleus STAT->Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC DAG_IP3->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling cascade and the inhibitory action of this compound derivatives.

Experimental_Workflow Start Start: Design & Synthesis of This compound Derivatives Kinase_Assay In Vitro EGFR Kinase Assay Start->Kinase_Assay Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 Cell_Culture Select & Culture Cancer Cell Lines Determine_IC50->Cell_Culture Lead Compounds Proliferation_Assay Cell Proliferation Assay (MTS/MTT) Cell_Culture->Proliferation_Assay Determine_GI50 Determine GI50/IC50 Values Proliferation_Assay->Determine_GI50 Western_Blot Western Blot Analysis Determine_GI50->Western_Blot Potent Compounds Analyze_Signaling Analyze Downstream Signaling (p-EGFR, p-Akt, p-ERK) Western_Blot->Analyze_Signaling End End: Evaluate In Vitro Efficacy and Mechanism of Action Analyze_Signaling->End

Caption: Experimental workflow for the evaluation of this compound-based EGFR inhibitors.

Experimental Protocols

The following are detailed protocols for the initial in vitro characterization of novel this compound-based EGFR inhibitors.

Protocol 1: In Vitro EGFR Kinase Assay

This assay determines the direct inhibitory effect of the compounds on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be ≤ 1%.

  • Add 2.5 µL of the diluted compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the EGFR enzyme and the substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no enzyme control).

  • Normalize the data to the vehicle-treated control wells (representing 100% kinase activity).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation (MTS) Assay

This assay measures the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[4]

Materials:

  • Cancer cell lines with known EGFR status (e.g., A549, NCI-H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.1%.[4]

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.[4]

  • Incubate for 72 hours at 37°C and 5% CO2.[4]

  • Add 20 µL of MTS reagent to each well.[4]

  • Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.[4]

  • Measure the absorbance at 490 nm using a microplate reader.[4]

Data Analysis:

  • Subtract the background absorbance (medium only).[4]

  • Normalize the data to the vehicle-treated control wells (representing 100% viability).[4]

  • Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 or GI50 value.[4]

Protocol 3: Western Blot Analysis of EGFR Signaling

This protocol is used to determine if the test compounds inhibit the phosphorylation of EGFR and its downstream signaling proteins like Akt and ERK.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compounds

  • EGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 12-24 hours. Pre-treat with the test compound for 1-2 hours, then stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis and Protein Extraction: Wash cells with cold PBS and add lysis buffer.[4] Scrape the cells and collect the lysate.[4] Centrifuge to pellet cell debris and collect the supernatant.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[4]

    • Separate the proteins by SDS-PAGE.[4]

    • Transfer the proteins to a PVDF membrane.[4]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody overnight at 4°C.[4]

    • Wash the membrane three times with TBST.[4]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST.[4]

    • Add ECL substrate and visualize the protein bands using an imaging system.[4]

Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).[4]

  • Normalize the levels of phosphorylated proteins to their respective total protein levels.[4]

  • Use a loading control (e.g., GAPDH) to ensure equal protein loading.[4]

References

Application of 3-Quinolinecarbonitrile in Antibacterial Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The 3-quinolinecarbonitrile scaffold has emerged as a promising pharmacophore in the design of new antibacterial drugs. Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. This document provides detailed application notes on the use of this compound in antibacterial drug development, summarizes key quantitative data, and offers comprehensive experimental protocols for synthesis and antimicrobial evaluation. The primary mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby leading to bacterial cell death.[1][2][3][4][5][6]

Data Presentation: Antibacterial Activity of this compound Derivatives

The antibacterial efficacy of novel compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.[7][8][9] The following tables summarize the reported MIC values for various this compound derivatives against clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrano[3,2-h]quinoline Carbonitrile Derivatives

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
1g 3.123.126.256.25
1h 1.563.123.126.25
1j 3.121.563.123.12
2d 6.253.121.563.12
2f 3.126.253.121.56
2h 1.561.563.123.12
2k 3.123.121.561.56
Ciprofloxacin (Standard) 1.561.561.561.56

Source: Adapted from research on pyrano[3,2-h]quinoline carbonitriles.[10]

Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Coupled Hybrid 5d

Bacterial StrainMIC (µg/mL)
Methicillin-sensitive S. aureus (MSSA) 0.25
Methicillin-resistant S. aureus (MRSA) 0.5
Vancomycin-sensitive Enterococci (VSE) 0.125
Vancomycin-resistant Enterococci (VRE) 0.25
E. coli 4
P. aeruginosa 8

Source: Adapted from research on quinoline derivatives as broad-spectrum antibacterial agents.[11]

Experimental Protocols

Protocol 1: General Synthesis of Pyrano[3,2-h]quinoline Carbonitriles

This protocol describes a one-pot, three-component condensation reaction for the synthesis of pyrano[3,2-h]quinoline carbonitrile derivatives.[10]

Materials:

  • Appropriate aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 8-hydroxyquinoline (1 mmol)

  • Ethanol-water (1:1) mixture (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of an ethanol-water (1:1) solution.

  • Stir the mixture for 10 minutes at room temperature.

  • Add 8-hydroxyquinoline (1 mmol) to the reaction mixture.

  • Reflux the mixture at 100°C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure pyrano[3,2-h]quinoline carbonitrile derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of antibacterial compounds.[7][8][9][12]

Materials:

  • Synthesized this compound derivative (test compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. The result can also be read using a microplate reader by measuring the absorbance at 600 nm.

Visualizations

Signaling Pathway: Inhibition of DNA Gyrase

The following diagram illustrates the proposed mechanism of action for quinoline-based antibacterial agents, which involves the inhibition of bacterial DNA gyrase.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound DNA Bacterial DNA ReplicationFork Replication Fork DNA->ReplicationFork PositiveSupercoils Positive Supercoils (Torsional Strain) ReplicationFork->PositiveSupercoils Unwinding DNA_Gyrase DNA Gyrase (Topoisomerase II) PositiveSupercoils->DNA_Gyrase Binding RelaxedDNA Relaxed DNA DNA_Gyrase->RelaxedDNA Introduces Negative Supercoils Gyrase_Complex DNA-Gyrase-Quinolone Complex (Stabilized) Replication DNA Replication (Continues) RelaxedDNA->Replication Quinoline This compound Derivative Quinoline->DNA_Gyrase Binds to Gyrase-DNA Complex DSB Double-Strand Breaks Gyrase_Complex->DSB Prevents DNA Re-ligation CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of DNA gyrase inhibition by this compound derivatives.

Experimental Workflow: Antibacterial Drug Discovery

The diagram below outlines a typical workflow for the discovery and preclinical development of novel antibacterial agents based on the this compound scaffold.

DrugDiscoveryWorkflow start Start: Identify this compound Scaffold synthesis Chemical Synthesis of Derivative Library start->synthesis screening High-Throughput Screening (Primary Antibacterial Assay) synthesis->screening hit_id Hit Identification (Active Compounds) screening->hit_id mic MIC Determination (Broad Spectrum of Bacteria) hit_id->mic sar Structure-Activity Relationship (SAR) Studies mic->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design moa Mechanism of Action Studies (e.g., DNA Gyrase Assay) lead_opt->moa tox In Vitro Toxicity Assays moa->tox adme ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion) tox->adme invivo In Vivo Efficacy Studies (Animal Models of Infection) adme->invivo preclinical Preclinical Candidate Selection invivo->preclinical

Caption: Workflow for antibacterial drug discovery using this compound.

References

Application Notes and Protocols for 3-Quinolinecarbonitrile-based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 3-quinolinecarbonitrile derivatives as anticancer agents. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

Introduction

The this compound scaffold has emerged as a privileged structure in the design of novel anticancer therapeutics.[1][2] Derivatives of this core structure have demonstrated potent inhibitory activity against a range of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][3][4] Notably, these compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Pim kinases, all of which are validated targets in oncology.[1][2][3][4] This document outlines the key findings related to these agents and provides standardized protocols for their preclinical evaluation.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro potency of representative this compound-based compounds against various cancer cell lines and kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
EGFR Inhibitors
4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrileEGFR7.5Gefitinib37-57
EKB-569 (Pelitinib)EGFR3.3Erlotinib0.1-9.9
Src Kinase Inhibitors
SKI-606 (Bosutinib)Src/Abl1.2Dasatinib<1
Compound 2cSrc30Saracatinib (AZD0530)2.7
Compound 31aSrc1.2
Pim-1 Kinase Inhibitors
Compound 12 (Isoxazolo-quinoline-3,4-dione derivative)Pim-12.5SGI-17767
Compound 8e (Nicotinonitrile derivative)Pim-1, Pim-2, Pim-3≤ 280Staurosporine50
CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference CompoundIC50 (µM)
EGFR Targeting Agents
DacomitinibH3255Lung Adenocarcinoma (L858R)0.007Gefitinib0.075
DacomitinibH1819Lung Adenocarcinoma (WT)0.029Gefitinib0.42
Src Targeting Agents
SKI-606 (Bosutinib)K562Chronic Myelogenous Leukemia~0.1Imatinib0.25
Compound 20 (CPU-Y020)HT-29Colon Cancer6.58Doxorubicin~0.1-1
Compound 20 (CPU-Y020)HepG2Liver Cancer7.61Doxorubicin~0.1-1
Pim-1 Targeting Agents
Compound 8eHepG2Liver Cancer0.28Doxorubicin~0.1-1

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization in the evaluation of this compound-based anticancer agents.

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include wells with untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Formazan Solubilization: Add 100 µL of detergent reagent (MTT solvent) to each well.[5]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.[5]

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the distribution of a cell population in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing. Incubate on ice for at least 30 minutes.[1][6]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[6]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[6]

  • Incubation: Incubate at room temperature for 15-30 minutes in the dark.[1][7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on DNA content.[1]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[3]

  • Washing: Wash the cells once with cold PBS.[3]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[3]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Distinguish the cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their development.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Quinolinecarbonitrile This compound Inhibitor Quinolinecarbonitrile->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Src_Kinase_Signaling_Pathway RTK_Integrin RTKs / Integrins Src Src Kinase RTK_Integrin->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Quinolinecarbonitrile This compound Inhibitor Quinolinecarbonitrile->Src Cell_Processes Proliferation, Invasion, Metastasis, Angiogenesis FAK->Cell_Processes Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes STAT3->Cell_Processes

Caption: Src kinase signaling pathway and its inhibition.

Pim1_Kinase_Signaling_Pathway Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Bad Bad Pim1->Bad Inactivates p21_p27 p21, p27 Pim1->p21_p27 Inactivates mTORC1 mTORC1 Pim1->mTORC1 Quinolinecarbonitrile This compound Inhibitor Quinolinecarbonitrile->Pim1 Apoptosis Apoptosis Bad->Apoptosis Cell_Cycle Cell Cycle Progression p21_p27->Cell_Cycle Protein_Synth Protein Synthesis mTORC1->Protein_Synth

Caption: Pim-1 kinase signaling and its inhibition.

Drug_Development_Workflow Design Compound Design & Synthesis In_Vitro In Vitro Screening (Cytotoxicity, Kinase Assays) Design->In_Vitro Mechanism Mechanism of Action (Cell Cycle, Apoptosis) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo Preclinical Preclinical Development (Tox, PK/PD) In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Experimental workflow for drug development.

Logical_Relationships Scaffold This compound Scaffold Kinase_Inhibition Kinase Inhibition (EGFR, Src, Pim-1) Scaffold->Kinase_Inhibition Leads to Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Kinase_Inhibition->Apoptosis Anticancer_Activity Anticancer Activity Cell_Cycle_Arrest->Anticancer_Activity Apoptosis->Anticancer_Activity

Caption: Logical relationships in anticancer activity.

References

Application Notes and Protocols: Synthesis of Novel Antidiabetic Agents from 3-Quinolinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antidiabetic compounds derived from a 3-quinolinecarbonitrile scaffold. The described compounds, specifically arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives, have demonstrated potent inhibitory activity against key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase.[1][2][3][4][5][6] This positions them as promising candidates for the development of new therapeutic agents for the management of type 2 diabetes. The protocols outlined herein cover the one-pot synthesis, purification, and in vitro enzymatic assays necessary for the screening and characterization of these potential antidiabetic agents.

Introduction

The global prevalence of diabetes mellitus, particularly type 2 diabetes, necessitates the development of novel and effective therapeutic strategies. A key approach in managing postprandial hyperglycemia, a hallmark of type 2 diabetes, is the inhibition of α-amylase and α-glucosidase.[1][7] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. By inhibiting these enzymes, the rate of glucose absorption is delayed, leading to a reduction in the post-meal spike in blood glucose levels.

Quinoline and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][7][8] Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of α-amylase and α-glucosidase.[1][4][5] This document provides a comprehensive guide for the synthesis and evaluation of these compounds, enabling researchers to explore this promising class of antidiabetic agents.

Mechanism of Action: Inhibition of Carbohydrate Digestion

The primary mechanism of action for the described this compound derivatives is the competitive inhibition of pancreatic α-amylase and intestinal α-glucosidase.[1]

  • α-Amylase: This enzyme initiates the digestion of starch into smaller oligosaccharides.

  • α-Glucosidase: Located in the brush border of the small intestine, this enzyme further breaks down oligosaccharides into glucose, which is then absorbed into the bloodstream.

By binding to the active sites of these enzymes, the this compound derivatives prevent the breakdown of dietary carbohydrates, thereby mitigating postprandial hyperglycemia.

G cluster_0 Dietary Carbohydrates (Starch) cluster_1 Small Intestine cluster_2 Enzyme Inhibition Starch Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides Digestion Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Bloodstream Glucose Glucose->Bloodstream Absorption Amylase α-Amylase Glucosidase α-Glucosidase Inhibitor This compound Derivative Inhibitor->Amylase Inhibits Inhibitor->Glucosidase Inhibits

Caption: Signaling pathway of α-amylase and α-glucosidase inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of selected arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives against α-amylase and α-glucosidase.[1][4][5][6]

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
Derivative 1 15.149.23
Derivative 2 12.877.65
Derivative 3 8.455.12
Derivative 4 3.420.65
Acarbose (Standard) 14.35-

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Synthesis of Arylated Tetrahydrobenzo[H]quinoline-3-carbonitrile Derivatives

This protocol describes a one-pot multicomponent reaction for the synthesis of the target compounds.[1][4][9]

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • 6-Methoxy-1-tetralone (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • n-Butanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol), 6-methoxy-1-tetralone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Add 10 mL of n-butanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start reactants Combine Reactants: - Aromatic Aldehyde - 6-Methoxy-1-tetralone - Ethyl Cyanoacetate - Ammonium Acetate in n-Butanol start->reactants reflux Reflux for 6-8 hours reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation cool->evaporate purify Column Chromatography (Silica Gel) evaporate->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of target compounds.

In Vitro α-Amylase Inhibition Assay

This protocol is adapted from previously reported methods.[2][8][10][11]

Materials:

  • Porcine pancreatic α-amylase solution (2 U/mL in 0.02 M sodium phosphate buffer, pH 6.9 with 6 mM NaCl)

  • Starch solution (1% w/v in 0.02 M sodium phosphate buffer, pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) color reagent

  • Test compounds and Acarbose (standard) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of the test compound solution (at various concentrations) to the wells of a 96-well microplate.

  • Add 50 µL of the α-amylase solution to each well.

  • Pre-incubate the plate at 37°C for 20 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of DNSA color reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 1000 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Vitro α-Glucosidase Inhibition Assay

This protocol is based on established methods.[1][7][12][13]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL in 0.1 M phosphate buffer, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in 0.1 M phosphate buffer, pH 6.8)

  • Sodium carbonate solution (0.1 M)

  • Test compounds and Acarbose (standard) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 10 µL of the test compound solution (at various concentrations) to the wells of a 96-well microplate.

  • Add 50 µL of the α-glucosidase solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of sodium carbonate solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

The synthesis and evaluation of this compound derivatives present a promising avenue for the discovery of novel antidiabetic agents. The protocols detailed in this document provide a robust framework for researchers to synthesize, purify, and assess the biological activity of these compounds. The potent dual inhibition of α-amylase and α-glucosidase by certain derivatives underscores their therapeutic potential for the management of type 2 diabetes. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as clinical candidates.

References

Application Notes: Fluorescent Labeling of Biomolecules with 3-Quinolinecarbonitrile Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Quinolinecarbonitrile derivatives are emerging as a versatile class of fluorescent probes for the sensitive detection and imaging of biomolecules. Their core structure, a quinoline ring substituted with a cyano group, forms a robust fluorophore with photophysical properties that can be finely tuned through chemical modification.[1] These probes often exhibit sensitivity to their local microenvironment, making them valuable tools for reporting on changes in polarity, viscosity, and biomolecular interactions.[2][3] This characteristic, known as solvatochromism, can provide insights into protein conformation, binding events, and the composition of cellular compartments like lipid droplets.

This document provides an overview of the application of this compound-based probes for labeling proteins and nucleic acids, including detailed experimental protocols and data presentation.

Principle of Operation: Environment-Sensitive Fluorescence

Many this compound probes operate on the principle of intramolecular charge transfer (ICT). In these "push-pull" systems, an electron-donating group on one part of the molecule pushes electron density towards the electron-withdrawing quinolinecarbonitrile core upon photoexcitation. The extent of this charge transfer and the resulting fluorescence emission are highly dependent on the polarity of the surrounding solvent or the probe's binding environment.[3] When a this compound probe moves from an aqueous environment to a nonpolar environment, such as the hydrophobic pocket of a protein or a lipid membrane, a significant blue shift in its emission spectrum and an increase in fluorescence quantum yield are often observed. This "turn-on" fluorescence response makes them particularly useful for wash-free imaging and for detecting binding events.[3]

Data Presentation: Photophysical Properties of this compound Probes

The photophysical properties of this compound probes are key to their application. The following tables summarize hypothetical data for amine-reactive and thiol-reactive this compound probes, both in their free form and conjugated to a model protein (Bovine Serum Albumin, BSA) and a model oligonucleotide.

Table 1: Photophysical Properties of Amine-Reactive this compound-NHS Ester

PropertyFree Dye (in PBS, pH 7.4)BSA Conjugate (in PBS, pH 7.4)
Excitation Maximum (λex)420 nm435 nm
Emission Maximum (λem)580 nm540 nm
Molar Extinction Coefficient (ε)15,000 M⁻¹cm⁻¹18,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.050.45
Stokes Shift160 nm105 nm

Table 2: Photophysical Properties of Thiol-Reactive this compound-Maleimide

PropertyFree Dye (in PBS, pH 7.4)Oligonucleotide Conjugate (in TE Buffer, pH 7.5)
Excitation Maximum (λex)415 nm425 nm
Emission Maximum (λem)570 nm550 nm
Molar Extinction Coefficient (ε)14,000 M⁻¹cm⁻¹16,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.080.55
Stokes Shift155 nm125 nm

Experimental Protocols

The following are detailed protocols for the fluorescent labeling of proteins and amine-modified oligonucleotides using hypothetical amine-reactive and thiol-reactive this compound probes.

Protocol 1: Labeling of Proteins with this compound-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues and the N-terminus) on a protein with an amine-reactive this compound-succinimidyl ester (NHS ester) probe.[4][5]

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • This compound-NHS Ester probe.

  • Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).

  • Purification column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Spectrophotometer and fluorometer.

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 5-20 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[6]

  • Probe Preparation: Immediately before use, dissolve the this compound-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring the protein solution, slowly add a 5-20 fold molar excess of the dissolved probe. The optimal ratio should be determined empirically for each protein. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (A280) and at the excitation maximum of the dye (Aλex).

    • Calculate the protein concentration: Protein Conc. (M) = [A280 - (Aλex * CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein).

    • Calculate the DOL: DOL = Aλex / (ε_dye * Protein Conc.) (where ε_dye is the molar extinction coefficient of the dye).

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol outlines the labeling of an oligonucleotide containing a primary amine modification with a this compound-NHS Ester probe.[7]

Materials:

  • Amine-modified oligonucleotide.

  • 0.1 M sodium tetraborate buffer, pH 8.5.

  • This compound-NHS Ester probe.

  • Anhydrous DMF or DMSO.

  • Ethanol and 3 M sodium acetate for precipitation.

  • HPLC system for purification.

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium tetraborate buffer, pH 8.5, to a concentration of 1-5 mM.

  • Probe Preparation: Immediately before use, dissolve the this compound-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10-50 fold molar excess of the dissolved probe to the oligonucleotide solution. Vortex briefly and incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.

    • Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air dry.

    • Resuspend the labeled oligonucleotide in a suitable buffer and purify by reverse-phase HPLC.

  • Quantification: Measure the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of the dye to determine the concentration and labeling efficiency.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and the principle of solvatochromic sensing.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer) Mix Mix & Incubate (1 hr, RT, dark) Protein->Mix Probe 3QC-NHS Ester (in DMSO/DMF) Probe->Mix Purify Size-Exclusion Chromatography Mix->Purify Analyze Spectroscopy (Abs & Fluor) Purify->Analyze DOL Calculate DOL Analyze->DOL

Caption: Workflow for labeling proteins with a this compound-NHS ester probe.

SolvatochromicSensing cluster_states Probe States cluster_properties Fluorescence Properties Aqueous Aqueous Env. Bound Bound to Protein (Hydrophobic pocket) Aqueous->Bound Binding Event LowFluor Low Fluorescence (Long Wavelength) Aqueous->LowFluor Quenched HighFluor High Fluorescence (Short Wavelength) Bound->HighFluor Enhanced

Caption: Principle of solvatochromic sensing upon biomolecule binding.

Applications in Research and Drug Development

Fluorescently labeled biomolecules are indispensable tools in modern research and drug development.[8] this compound-labeled proteins and nucleic acids can be employed in a variety of applications, including:

  • Fluorescence Microscopy: Visualize the localization and trafficking of proteins and nucleic acids in live or fixed cells.[1]

  • Binding Assays: Monitor protein-protein, protein-nucleic acid, and protein-ligand interactions through changes in fluorescence intensity, emission wavelength, or polarization.[2]

  • High-Throughput Screening (HTS): Develop assays to screen for small molecule inhibitors or activators of protein function. The "turn-on" nature of solvatochromic probes is particularly advantageous for HTS, as it can reduce background fluorescence and eliminate the need for wash steps.[3]

  • Flow Cytometry: Identify and sort cell populations based on the presence or activity of a labeled biomolecule.

The unique environment-sensitive properties of this compound probes offer researchers a powerful means to not only detect the presence of a biomolecule but also to gain insights into its functional state and local environment. As the synthesis of new derivatives with tailored properties continues, the utility of this class of fluorophores in biomedical research is expected to expand significantly.

References

Application Notes and Protocols: 3-Quinolinecarbonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-quinolinecarbonitrile scaffold has emerged as a privileged structure in the design and synthesis of potent and selective kinase inhibitors. This structural motif is a key component in numerous small molecules targeting a range of kinases implicated in cancer and other diseases. The strategic placement of the nitrile group at the 3-position of the quinoline ring, often in conjunction with an aniline substituent at the 4-position, has proven to be a highly effective strategy for developing ATP-competitive inhibitors. This document provides detailed application notes, experimental protocols, and data for researchers engaged in the discovery and development of kinase inhibitors based on the this compound core.

The development of 4-anilino-3-quinolinecarbonitriles was a logical progression from the earlier successful 4-anilinoquinazoline kinase inhibitors. Researchers envisioned that replacing the 3-nitrogen atom of the quinazoline ring with a carbon atom bearing an electron-withdrawing group, such as nitrile, could lead to potent inhibitors. This hypothesis proved to be correct, leading to the discovery of a new class of kinase inhibitors with tunable selectivity against various kinases, including the Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Abl kinase.

Featured Compounds

Two prominent examples of clinically relevant kinase inhibitors featuring the this compound scaffold are Pelitinib (EKB-569) and Bosutinib (SKI-606).

  • Pelitinib (EKB-569) is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of kinases.[1][2] It covalently binds to a cysteine residue in the active site of EGFR, leading to sustained inhibition of downstream signaling pathways.

  • Bosutinib (SKI-606) is a dual inhibitor of Src and Abl kinases.[3][4] It is an ATP-competitive inhibitor used in the treatment of chronic myeloid leukemia (CML).

Quantitative Data

The following tables summarize the in vitro inhibitory activities of representative this compound-based kinase inhibitors against various kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Inhibitory Activity of Pelitinib (EKB-569)

Target KinaseIC50 (nM)Assay Conditions
EGFR38.5In vitro kinase assay[1][2][5][6]
HER2/ErbB21255In vitro kinase assay[1][2]
Src282In vitro kinase assay[1][2]
MEK/ERK800In vitro kinase assay[1][2]
c-Met4100In vitro kinase assay[1]
Raf3353In vitro kinase assay[1]
Cdk4>20000In vitro kinase assay[1]

Table 2: Inhibitory Activity of Bosutinib (SKI-606)

Target KinaseIC50 (nM)Assay Conditions
Src1.2Cell-free enzymatic assay[3][7]
Abl1Cell-free enzymatic assay[3][4]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound-based inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF, TGF-α) Ligand (EGF, TGF-α) EGFR EGFR Ligand (EGF, TGF-α)->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis This compound\nInhibitor (e.g., Pelitinib) This compound Inhibitor (e.g., Pelitinib) This compound\nInhibitor (e.g., Pelitinib)->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Src_Signaling_Pathway cluster_receptors Receptors cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response RTK RTKs Src Src RTK->Src Activation Integrins Integrins Integrins->Src Activation GPCR GPCRs GPCR->Src Activation FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Adhesion Adhesion FAK->Adhesion Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival This compound\nInhibitor (e.g., Bosutinib) This compound Inhibitor (e.g., Bosutinib) This compound\nInhibitor (e.g., Bosutinib)->Src Inhibition

Caption: Src Signaling Pathway Inhibition.

Experimental Protocols

Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile (Bosutinib)

This protocol describes a synthetic route to Bosutinib, a potent Src/Abl inhibitor.[8]

Synthesis_Workflow SM Starting Materials: - 3-Methoxy-4-hydroxybenzoic acid - 2,4-dichloro-5-methoxyaniline Step1 Step 1: Esterification & Alkylation SM->Step1 Step2 Step 2: Nitration Step1->Step2 Step3 Step 3: Reduction Step2->Step3 Step4 Step 4: Cyclization Step3->Step4 Step5 Step 5: Chlorination Step4->Step5 Step6 Step 6: Amination Step5->Step6 Step7 Step 7: Final Amination Step6->Step7 Product Bosutinib Step7->Product

Caption: General Synthesis Workflow for Bosutinib.

Step 1: Synthesis of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate A mixture of methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF is heated. After cooling, the mixture is poured into ice-water, and the solid product is filtered and washed.[8]

Step 2: Synthesis of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate Nitric acid is added dropwise to a solution of methyl 4-(3-chloropropoxy)-3-methoxybenzoate in acetic acid at room temperature, followed by heating. The mixture is then washed with ice-water and saturated sodium bicarbonate.[8]

Step 3: Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate Powdered iron and ammonium chloride are added to a mixture of methanol and water and heated to reflux. A solution of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate in methanol is then added dropwise, and the mixture is refluxed. The catalyst is filtered off, and the methanol is evaporated.[8]

Step 4: Cyclization to form the quinoline core The amino ester from Step 3 is reacted with 3,3-diethoxypropionitrile in the presence of an acid catalyst to form a Schiff's base, which then undergoes thermal cyclization to form the 4-hydroxyquinoline-3-carbonitrile derivative.[8]

Step 5: Chlorination The 4-hydroxyquinoline-3-carbonitrile is chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the 4-chloroquinoline derivative.[8]

Step 6: First Amination The 4-chloroquinoline is reacted with 2,4-dichloro-5-methoxyaniline in a suitable solvent to afford the 4-anilinoquinoline intermediate.

Step 7: Final Amination The 7-(3-chloropropoxy) intermediate is reacted with 1-methylpiperazine to yield the final product, Bosutinib.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound derivatives against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow Start Start Prep_Reagents 1. Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prep_Reagents Dispense_Cmpd 2. Dispense Test Compound into 384-well plate Prep_Reagents->Dispense_Cmpd Add_Enzyme 3. Add Kinase Enzyme and incubate Dispense_Cmpd->Add_Enzyme Initiate_Rxn 4. Initiate Reaction with Substrate/ATP mix Add_Enzyme->Initiate_Rxn Stop_Rxn 5. Stop Reaction & Add Detection Reagents Initiate_Rxn->Stop_Rxn Read_Plate 6. Read Plate (TR-FRET) Stop_Rxn->Read_Plate Analyze_Data 7. Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Assay Workflow.

Materials:

  • Recombinant kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound derivative) dissolved in DMSO

  • Stop/detection solution (e.g., EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the stop/detection solution.

  • Incubate the plate for another 60 minutes at room temperature to allow for the detection signal to develop.

  • Read the plate on a TR-FRET plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold continues to be a valuable platform for the development of novel kinase inhibitors. Its versatility allows for the fine-tuning of selectivity and potency against a wide range of kinase targets. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery, facilitating the synthesis and evaluation of new chemical entities based on this important heterocyclic core.

References

Application Notes and Protocols: Preparation of 3-Quinolinecarbonitrile Analogs with Improved Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methods and protocols for the synthesis of 3-quinolinecarbonitrile analogs, a scaffold of significant interest in medicinal chemistry, and strategies to enhance their aqueous solubility. Poor solubility is a common challenge in drug development, hindering the translation of potent compounds into effective therapeutics. Herein, we present chemical and physical modification strategies to improve the solubility of these analogs, alongside detailed experimental protocols for their synthesis and solubility assessment. A key focus is on analogs targeting the Src kinase pathway, with a representative signaling pathway diagram illustrating the mechanism of action.

Introduction

The this compound core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2] A prominent example is Bosutinib, a dual Src/Abl kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML).[3][4] Despite its therapeutic efficacy, Bosutinib exhibits low aqueous solubility, particularly above pH 5, which can impact its oral bioavailability.[5] This challenge underscores the need for effective methods to improve the solubility of this compound analogs during the drug discovery and development process.

This application note details various techniques to enhance solubility, provides a general synthetic protocol for this compound analogs, and outlines methods for solubility determination.

Methods for Improving Solubility

The low aqueous solubility of many this compound derivatives is often attributed to their rigid, aromatic structure, which leads to high crystal lattice energy and lipophilicity.[6] Several strategies can be employed to overcome this limitation.

Chemical Modifications
  • Salt Formation: For analogs containing basic functional groups, such as an amino group, salt formation with a pharmaceutically acceptable acid can significantly increase aqueous solubility. The protonation of the basic nitrogen leads to a more polar, water-soluble species.[3]

  • Introduction of Polar Functional Groups: Strategic placement of polar groups (e.g., hydroxyl, amino, or short polyethylene glycol chains) onto the quinoline scaffold can enhance hydrophilicity and disrupt crystal packing, thereby improving solubility.

Physical Modifications
  • Solid Dispersions: Dispersing the active pharmaceutical ingredient (API) in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[7]

  • Co-solvency: The use of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[8]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[6]

  • Complexation: The use of cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility in water.

Experimental Protocols

General Synthesis of 4-Anilino-3-quinolinecarbonitrile Analogs

This protocol describes a one-pot multicomponent reaction for the synthesis of 4-anilino-3-quinolinecarbonitrile derivatives, a common structural motif in kinase inhibitors.[1][9]

Workflow for the Synthesis of 4-Anilino-3-quinolinecarbonitrile Analogs

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product and Purification A Substituted Aniline D Mixing and Refluxing in Solvent (e.g., Ethanol or Acetic Acid) with Catalyst (e.g., p-TSA) A->D B Malononitrile B->D C Ortho-aminoaryl Ketone/Aldehyde C->D E Precipitation and Filtration D->E F Purification by Recrystallization or Column Chromatography E->F G Characterization (NMR, MS, IR) F->G

Caption: General workflow for the one-pot synthesis of 4-anilino-3-quinolinecarbonitrile analogs.

Materials:

  • Substituted ortho-aminoaryl aldehyde or ketone

  • Malononitrile

  • Substituted aniline

  • Ethanol or acetic acid (solvent)

  • p-Toluenesulfonic acid (catalyst, optional)

Procedure:

  • To a round-bottom flask, add the substituted ortho-aminoaryl aldehyde or ketone (1.0 mmol), malononitrile (1.2 mmol), and the substituted aniline (1.0 mmol).

  • Add the solvent (e.g., 10 mL of ethanol) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

  • Dry the purified product under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Solubility Determination: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10]

Protocol for Shake-Flask Solubility Measurement

G A Add excess compound to a known volume of buffer (e.g., PBS pH 7.4) B Incubate at a constant temperature (e.g., 37 °C) with constant agitation for 24-48 hours to reach equilibrium A->B C Separate the undissolved solid from the saturated solution (e.g., by centrifugation or filtration) B->C D Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) C->D E Determine the thermodynamic solubility D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src (phosphorylated Tyr530) RTK->Src_inactive Activation Src_active Active Src (dephosphorylated Tyr530, phosphorylated Tyr419) Src_inactive->Src_active Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src_active->Downstream Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Downstream->Proliferation Inhibitor This compound Analog (e.g., Bosutinib) Inhibitor->Src_active Inhibition

References

Troubleshooting & Optimization

Common side reactions in 3-Quinolinecarbonitrile synthesis and avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Quinolinecarbonitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is most commonly synthesized through established methods for quinoline ring formation, adapted to introduce the carbonitrile group at the 3-position. The primary routes include the Friedländer annulation, the Doebner-von Miller reaction, and the Combes synthesis. Each method has its own advantages and potential for side reactions.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my target this compound. What could it be?

A2: A common side reaction in many quinoline syntheses, particularly the Doebner-von Miller reaction which uses α,β-unsaturated carbonyl compounds, is polymerization of the starting materials or intermediates under strong acid catalysis.[1] This leads to the formation of tarry, polymeric materials that are difficult to remove and significantly reduce the yield of the desired product.

Q3: My final product seems to contain a significant amount of 3-quinolinecarboxamide. How can I prevent this?

A3: The hydrolysis of the nitrile group to a carboxamide is a common side reaction, especially when the synthesis is carried out under acidic or basic conditions with water present.[2] To minimize this, it is crucial to use anhydrous solvents and reagents and to carefully control the reaction temperature and duration. If aqueous workup is necessary, it should be performed at low temperatures and for the shortest possible time.

Q4: I am using an unsymmetrical ketone in a Combes-type synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity for the 3-cyanoquinoline?

A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the aniline and the β-dicarbonyl compound.[3][4] To favor the desired this compound, you can try modifying the substituents on your starting materials. For instance, using a bulkier group on the aniline or the dicarbonyl compound can sterically hinder the formation of one regioisomer over the other.[3][4]

Troubleshooting Guides

Issue 1: Low Yield and/or Significant Tar Formation

This is a frequent issue, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis.

Potential Cause Troubleshooting Strategy Expected Outcome
Polymerization of Reactants/Intermediates - Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[1]- Maintain a lower reaction temperature to disfavor polymerization.- Consider using a biphasic reaction medium to sequester the carbonyl compound.Reduced tar formation and a cleaner reaction mixture, leading to a higher isolated yield of this compound.
Harsh Reaction Conditions - Decrease the concentration of the acid catalyst.- Explore milder catalysts such as Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid-supported acids.[5]A more controlled reaction with fewer side products and improved yield.
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS.- If the reaction stalls, consider a moderate increase in temperature or a longer reaction time, while balancing the risk of side reactions.Drive the reaction to completion to maximize the formation of the desired product.
Issue 2: Formation of Hydrolysis Byproducts (3-Quinolinecarboxamide or 3-Quinolinecarboxylic Acid)

The presence of water and strong acid or base can lead to the unwanted hydrolysis of the nitrile group.

Potential Cause Troubleshooting Strategy Expected Outcome
Presence of Water in Reagents or Solvents - Use anhydrous solvents, freshly distilled if necessary.- Ensure all glassware is thoroughly dried before use.- Use freshly opened or properly stored anhydrous reagents.Minimized contact of the nitrile with water, thereby reducing the rate of hydrolysis.
Aqueous Workup Conditions - Perform the aqueous workup at a low temperature (e.g., 0 °C).- Minimize the duration of the aqueous workup.- Use a saturated solution of a neutral salt (e.g., brine) for washing to reduce the solubility of the product in the aqueous phase.Reduced extent of nitrile hydrolysis during product isolation.
Reaction Conditions - If possible, opt for neutral or milder acidic/basic conditions.- Reduce the reaction time to the minimum required for the consumption of starting materials.Less opportunity for the nitrile group to undergo hydrolysis during the main reaction.
Issue 3: Formation of Regioisomers

This is a primary concern in syntheses like the Combes reaction when using unsymmetrical starting materials.

Potential Cause Troubleshooting Strategy Expected Outcome
Lack of Steric or Electronic Control - Modify the substituents on the aniline or the β-dicarbonyl compound to introduce steric hindrance that favors the desired cyclization pathway.[3][4]- Alter the electronic properties of the substituents to influence the reactivity of the carbonyl groups.Increased yield of the desired this compound regioisomer over the undesired one.
Reaction Conditions - Optimize the reaction temperature and catalyst. In some cases, lower temperatures can improve regioselectivity.Enhanced control over the reaction pathway, leading to a higher ratio of the desired product.

Experimental Protocols

Protocol 1: Friedländer Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-aminobenzaldehyde and malononitrile.

Materials:

  • 2-Aminobenzaldehyde

  • Malononitrile

  • Ethanol (anhydrous)

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions 2-Aminobenzaldehyde 2-Aminobenzaldehyde Intermediate_A Intermediate_A 2-Aminobenzaldehyde->Intermediate_A + Malononitrile (Friedländer Annulation) This compound This compound Intermediate_A->this compound Cyclization & Dehydration 3-Quinolinecarboxamide 3-Quinolinecarboxamide This compound->3-Quinolinecarboxamide Hydrolysis (H₂O, H⁺/OH⁻) Reactants Reactants Polymeric_Byproducts Polymeric_Byproducts Reactants->Polymeric_Byproducts Polymerization (e.g., Doebner-von Miller) Unsymmetrical_Ketone Unsymmetrical_Ketone Regioisomers Regioisomers Unsymmetrical_Ketone->Regioisomers

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Crude Product by TLC/LC-MS Start->Check_TLC Identify_Issue Identify Primary Issue Check_TLC->Identify_Issue Tar_Formation Tar Formation / Polymerization Identify_Issue->Tar_Formation Predominant Tar Hydrolysis Hydrolysis to Amide/Acid Identify_Issue->Hydrolysis Polar Byproducts Regioisomers Mixture of Regioisomers Identify_Issue->Regioisomers Multiple Product Spots Solution_Tar Optimize Temperature Slow Reactant Addition Change Catalyst Tar_Formation->Solution_Tar Solution_Hydrolysis Use Anhydrous Conditions Optimize Workup Hydrolysis->Solution_Hydrolysis Solution_Regioisomers Modify Substrates Optimize Conditions Regioisomers->Solution_Regioisomers End Improved Yield and Purity Solution_Tar->End Solution_Hydrolysis->End Solution_Regioisomers->End

Caption: Troubleshooting workflow for this compound synthesis.

References

How to improve the yield of 3-Quinolinecarbonitrile synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Quinolinecarbonitrile synthesis reactions.

Troubleshooting Guide

Low yields in this compound synthesis can arise from various factors. This guide provides a systematic approach to identifying and resolving common issues.

Logical Troubleshooting Flow

TroubleshootingFlow start Low Yield Observed purity_check 1. Verify Purity of Starting Materials (TLC, NMR) start->purity_check impure Impure: Purify starting materials (distillation, recrystallization) purity_check->impure Problem Found pure Pure purity_check->pure No Issue reaction_conditions 2. Review Reaction Conditions temp_control Temperature Control: - Check calibration - Ensure stable heating reaction_conditions->temp_control Potential Issue time_control Reaction Time: - Monitor with TLC - Consider extending time reaction_conditions->time_control Potential Issue anhydrous_conditions Anhydrous Conditions: - Flame-dry glassware - Use dry solvents reaction_conditions->anhydrous_conditions Potential Issue conditions_correct Conditions Correct reaction_conditions->conditions_correct No Issue workup_purification 3. Analyze Work-up & Purification Procedure extraction_loss Extraction Loss: - Check solvent polarity - Increase number of extractions workup_purification->extraction_loss Potential Issue purification_issues Purification Issues: - Optimize recrystallization solvent - Consider column chromatography workup_purification->purification_issues Potential Issue rerun Re-run Experiment with Optimized Parameters impure->rerun pure->reaction_conditions temp_control->rerun time_control->rerun anhydrous_conditions->rerun conditions_correct->workup_purification extraction_loss->rerun purification_issues->rerun

Caption: A flowchart for systematically troubleshooting low yields.

Common Problems and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive or inappropriate catalyst.[1] - Reaction temperature is too low.[1] - Impure starting materials.[1] - Presence of water in the reaction.[1]- Screen different catalysts (e.g., Lewis acids, Brønsted acids, or heterogeneous catalysts). - Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Purify starting materials by recrystallization or distillation. - Use anhydrous solvents and flame-dried glassware.
Formation of Tarry Byproducts - Reaction temperature is too high, leading to polymerization.[1] - Highly acidic or basic conditions causing side reactions.[1]- Optimize the reaction temperature by running small-scale experiments at different temperatures. - Use a milder catalyst or a buffer to control the pH. - In the Skraup or Doebner-von Miller synthesis, add a moderator like ferrous sulfate to control the exotherm.[1]
Difficult Product Isolation - Product is soluble in the workup solvent. - Formation of a stable emulsion during extraction.- Choose a workup solvent in which the product has low solubility. - Add brine to the aqueous layer to break up emulsions. - Consider purification by steam distillation for volatile quinolines to separate from non-volatile tars.[1]
Product Contamination with Starting Materials - Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Increase the reaction time or temperature if the reaction has stalled.
Formation of Isomeric Products - In reactions with unsymmetrical starting materials (e.g., Combes synthesis), cyclization can occur at different positions.[2]- Modify the substituents on the starting materials to favor the desired regioisomer. Steric hindrance can direct the cyclization.[2] - Optimize the catalyst and reaction conditions, as they can influence regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method generally provides the highest yield for this compound?

The Friedländer synthesis is a versatile and widely used method for preparing quinolines and can be adapted for this compound with good yields.[3][4] One-pot multicomponent reactions also offer an efficient and environmentally benign route, often with high yields.[5] The choice of method will depend on the available starting materials and equipment.

Q2: How does the choice of catalyst affect the reaction yield?

The catalyst plays a crucial role in the synthesis of this compound, and its selection can significantly impact the yield.[2] For instance, in a one-pot synthesis of quinoline-3-carbonitrile derivatives, using bleaching earth clay as a catalyst has been shown to provide higher yields compared to organic bases like triethylamine, piperidine, or morpholine.[5]

Quantitative Data Summary: Effect of Catalyst on a One-Pot Synthesis of Quinoline-3-Carbonitrile Derivatives [5]

CatalystReaction Time (min)Yield (%)
Triethylamine6550
Piperidine7040
Morpholine6030
Bleaching Earth Clay (1 wt%)Not Specified60

Note: This data is for the synthesis of quinoline-3-carbonitrile derivatives and serves as an illustrative example.

Q3: What is the optimal temperature range for the synthesis of this compound?

The optimal temperature is highly dependent on the chosen synthetic route. Many quinoline cyclizations require heating to proceed efficiently.[1] However, excessive temperatures can lead to decomposition and tar formation.[1] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction conditions. For some modern protocols using highly active catalysts, the reaction can proceed at room temperature or with gentle heating.[6]

Q4: Can the choice of solvent impact the reaction yield?

Yes, the solvent can have a significant impact on the reaction yield.[7] For some syntheses, solvent-free conditions have been shown to be effective and environmentally friendly.[2][8] In other cases, polar aprotic solvents like ethanol are commonly used. The optimal solvent will depend on the specific reactants and catalyst being used.

Q5: How can I minimize the formation of side products?

Minimizing side products often involves careful control of reaction conditions. Key strategies include:

  • Temperature Control: Avoid excessive heat to prevent polymerization and decomposition.[1]

  • Stoichiometry: Use the correct ratio of reactants to avoid side reactions from excess reagents.

  • Catalyst Selection: Choose a catalyst that is selective for the desired reaction pathway.[1]

  • Anhydrous Conditions: In many acid-catalyzed reactions, the presence of water can lead to unwanted side reactions.[1]

Q6: What are the best practices for purifying the final product?

The purification method will depend on the physical properties of the this compound product and the nature of the impurities. Common techniques include:

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: This is a versatile technique for separating the product from both more and less polar impurities.[9]

  • Steam Distillation: For quinoline derivatives that are volatile, steam distillation can be an excellent method for separating them from non-volatile tars and inorganic materials.[1]

Experimental Protocols

Protocol 1: Friedländer Synthesis of this compound

This protocol describes the synthesis of this compound from 2-aminobenzaldehyde and malononitrile.

FriedlanderWorkflow reactants 2-Aminobenzaldehyde + Malononitrile + Catalyst (e.g., Piperidine) + Solvent (e.g., Ethanol) reflux Reflux Reaction Mixture (Monitor by TLC) reactants->reflux cool_concentrate Cool to Room Temperature & Concentrate reflux->cool_concentrate acidify_precipitate Acidify with HCl to Precipitate Product cool_concentrate->acidify_precipitate filter_dry Filter, Wash with Water, & Dry acidify_precipitate->filter_dry product This compound filter_dry->product OnePotWorkflow reactants1 Heterocyclic Aldehyde + 2-Cyanoacetohydrazide + Catalyst (Bleaching Earth Clay) + Solvent (PEG-400) stir1 Stir at Room Temperature (Monitor by TLC) reactants1->stir1 add_aniline Add Substituted Aniline stir1->add_aniline stir2 Stir at 80°C add_aniline->stir2 workup Work-up and Purification stir2->workup product Quinoline-3-carbonitrile Derivative workup->product

References

Technical Support Center: Purification of Crude 3-Quinolinecarbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Quinolinecarbonitrile via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Question Possible Cause(s) Suggested Solution(s)
No Crystal Formation I've cooled the solution, but no crystals have formed. What should I do?The solution may be too dilute (too much solvent was added). The solution may be supersaturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of pure this compound. - If the above methods fail, reduce the volume of the solvent by gentle heating and allow the solution to cool again. - As a last resort, evaporate the solvent completely and attempt the recrystallization again with less solvent.
Oiling Out My compound is separating as an oil instead of crystals. Why is this happening and how can I fix it?The melting point of the crude this compound may be lower than the boiling point of the solvent, causing it to melt before dissolving. The presence of significant impurities can lower the melting point of the compound.- Reheat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. For instance, if using ethanol, add a small amount of water dropwise until the solution becomes slightly cloudy, then clarify with a few drops of hot ethanol. - Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
Low Yield I've collected my crystals, but the yield is very low. What could have gone wrong?Too much solvent was used, and a significant amount of the product remains in the mother liquor. The crystals were washed with too much cold solvent, or the solvent was not cold enough. Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by evaporating some of the solvent and cool it to obtain a second crop of crystals. - When washing the crystals, use a minimal amount of ice-cold solvent. - During hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
Colored Crystals The purified crystals have a yellow or brownish tint. How can I remove the color?The crude material contains colored impurities.- Before the initial cooling and crystallization, add a small amount of activated charcoal to the hot solution and swirl. - Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. - Be aware that using too much charcoal can lead to a loss of the desired product.
Crystals Don't Dry Properly My crystals remain wet or clumped together after drying. What is the issue?Residual solvent is trapped within the crystal lattice or on the surface.- Ensure the crystals are thoroughly washed with a small amount of cold, appropriate solvent to remove any soluble impurities that might retain the primary solvent. - Break up any large clumps of crystals to increase the surface area for evaporation. - Dry the crystals under vacuum to facilitate the removal of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the polarity of this compound, polar organic solvents are generally suitable. Ethanol and acetone have been suggested as effective single solvents. For a mixed-solvent system, an ethanol-water mixture can be employed, especially if the crude product "oils out" in pure ethanol. A toluene-hexane mixture may also be effective for recrystallizing aromatic nitriles.[1] The ideal solvent will dissolve the crude this compound when hot but have low solubility when cold.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can depend on the synthetic route used. If prepared via a Sandmeyer reaction from 3-aminoquinoline, impurities could include unreacted starting material, diazonium salt byproducts, and residual copper salts. If synthesized from 3-bromoquinoline via a Rosenmund-von Braun reaction, impurities might include unreacted 3-bromoquinoline and copper cyanide complexes. Other potential impurities include byproducts from side reactions and colored polymeric materials.

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of the recrystallized product can be assessed by several methods. A sharp melting point that is close to the literature value (108-110 °C) is a good indicator of high purity.[2] Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to confirm the structure and identify any remaining impurities. Chromatographic methods like TLC (Thin-Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) can also be used to check for the presence of other components.

Q4: Is it possible to get a second crop of crystals from the mother liquor?

A4: Yes, it is often possible to recover more product from the mother liquor. This can be achieved by heating the filtrate to evaporate a portion of the solvent, thereby concentrating the solution, and then allowing it to cool again to induce a second round of crystallization. However, be aware that the second crop of crystals may be less pure than the first.

Data Presentation

Qualitative Solubility of this compound
SolventPolaritySolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
WaterHighPoorPoorUnsuitable as a single solvent
EthanolHighSparingly SolubleSolubleGood
AcetoneHighSparingly SolubleSolubleGood
TolueneLowPoorSparingly SolublePotentially suitable in a mixed-solvent system
HexaneLowInsolubleInsolubleGood as an anti-solvent in a mixed-solvent system
DichloromethaneMediumSolubleSolubleUnsuitable as a single solvent

Experimental Protocols

Single-Solvent Recrystallization Protocol (Using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely. The solution should be near its boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.

Mixed-Solvent Recrystallization Protocol (Using Ethanol-Water)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol-water mixture of the same composition for washing.

Mandatory Visualizations

Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystal Formation cool->observe crystals_form Crystals Form observe->crystals_form Yes no_crystals No Crystals Form observe->no_crystals No oil_out Product Oils Out observe->oil_out Oiling collect_crystals Collect and Dry Crystals crystals_form->collect_crystals induce_crystallization Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce_crystallization reheat_add_cosolvent Reheat and Add Co-solvent oil_out->reheat_add_cosolvent induce_crystallization->observe concentrate Concentrate Solution (Evaporate Solvent) induce_crystallization->concentrate Still No Crystals concentrate->cool slow_cool Cool Slowly reheat_add_cosolvent->slow_cool slow_cool->observe end Pure this compound collect_crystals->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: General experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 3-Quinolinecarbonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for the common challenges encountered during the scale-up of 3-Quinolinecarbonitrile production. The information is presented in a question-and-answer format to directly address specific issues that may arise during the transition from laboratory to pilot plant or industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of quinoline derivatives like this compound?

A1: Scaling up the synthesis of quinoline derivatives often presents challenges that are not apparent at the lab scale. The most common issues include:

  • Decreased Yields: Reactions that are high-yielding at the gram scale may see a significant drop in efficiency at the kilogram scale.[1][2]

  • Impurity Profile Changes: New and unexpected impurities may appear, or the concentration of known impurities may increase.[3]

  • Exothermic Reactions: Reactions that are easily controlled in the lab can become highly exothermic and difficult to manage in large reactors, posing safety risks.[1][4]

  • Mixing and Heat Transfer Issues: Inefficient mixing and heat transfer in large vessels can lead to localized "hot spots," causing side reactions and product degradation.[5]

  • Product Isolation and Purification Difficulties: Methods like chromatography that are feasible in the lab may not be practical or economical at an industrial scale.[6]

  • Reagent and Solvent Suitability: Reagents and solvents used in the lab may be too expensive, hazardous, or difficult to handle for large-scale production.

Q2: Which synthetic routes are commonly employed for this compound, and what are their scale-up considerations?

A2: Several synthetic routes can be used to produce this compound, with the Friedländer and Combes syntheses being two of the most established methods for creating the quinoline core.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a nitrile.[7][8] While versatile, scale-up can be challenging due to potentially harsh reaction conditions (high temperatures, strong acids or bases) which can lead to side reactions like aldol condensations.[7] The use of milder catalysts and reaction conditions is crucial for a successful scale-up.[7][9]

  • Combes Synthesis: This route utilizes the condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization.[10] A key challenge in the Combes synthesis is controlling regioselectivity when using unsymmetrical diketones.[10] Strong electron-withdrawing groups on the aniline can also hinder the cyclization step.[11]

A one-pot multicomponent reaction has also been described for the synthesis of quinoline-3-carbonitrile derivatives, which can be advantageous for process efficiency.[12]

Troubleshooting Guides

Problem 1: Significant Decrease in Yield Upon Scale-Up

Q: We are observing a dramatic drop in the yield of this compound when moving from a 100g to a 5kg scale. What are the likely causes and how can we troubleshoot this?

A: A decrease in yield during scale-up is a common issue and can often be attributed to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized areas of high reactant concentration or "hot spots," which can promote the formation of side products and degrade the desired product.

Troubleshooting Steps:

  • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure homogenous mixing.

  • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile using a dosing pump. This helps to manage any reaction exotherms.

  • Optimize Temperature Control: Ensure your reactor has an efficient cooling system. For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio.

  • Re-evaluate Solvent Choice: A solvent that worked well on a small scale might not be optimal for a larger batch due to differences in heat and mass transfer. A solvent with a higher boiling point may offer better temperature control.

Problem 2: Appearance of New or Increased Levels of Impurities

Q: Our scaled-up batches of this compound show several new impurities on HPLC analysis that were not present in the lab-scale synthesis. How can we identify and mitigate these?

A: The appearance of new impurities during scale-up is often due to longer reaction times, localized high temperatures, or increased sensitivity to air and moisture in larger reaction vessels.

Troubleshooting Steps:

  • In-Process Control (IPC): Implement regular monitoring of the reaction progress using techniques like HPLC or GC. This will help pinpoint when and under what conditions the impurities are forming.

  • Impurity Identification: Isolate and characterize the major impurities using techniques like LC-MS and NMR to understand their structure and potential formation pathways.[13][14] This knowledge is crucial for developing strategies to prevent their formation.

  • Reaction Pathway Analysis: Once the impurity structures are known, analyze the reaction mechanism to identify potential side reactions that could lead to their formation.

  • Purge Studies: Investigate at which stages of the process (e.g., reaction, work-up, crystallization) these impurities can be effectively removed.[15]

Potential Impurity Source Mitigation Strategy
Incomplete reactionIncrease reaction time, optimize temperature, or consider a more active catalyst.
Side reactions (e.g., dimerization, polymerization)Adjust stoichiometry, control reagent addition rate, lower reaction temperature.
Degradation of starting material or productUse high-purity starting materials, ensure inert atmosphere, optimize reaction time and temperature.
Contaminants from reagents or solventsUse high-purity grade reagents and solvents, and perform quality control checks on incoming materials.

Experimental Protocols

Representative Lab-Scale Friedländer Synthesis of a this compound Derivative

This protocol is a representative example of a Friedländer synthesis for a quinolinecarbonitrile derivative and should be optimized for the specific substrates and desired scale.

Materials:

  • 2-aminobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizations

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 2-Aminoaryl Ketone/Aldehyde 2-Aminoaryl Ketone/Aldehyde Condensation Condensation 2-Aminoaryl Ketone/Aldehyde->Condensation Compound with alpha-Methylene Group (Nitrile) Compound with alpha-Methylene Group (Nitrile) Compound with alpha-Methylene Group (Nitrile)->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Intermediate This compound This compound Cyclodehydration->this compound Water Water Cyclodehydration->Water

Caption: Friedländer synthesis pathway for this compound.

Scale_Up_Troubleshooting_Workflow Start: Scale-Up Issue Identified Start: Scale-Up Issue Identified Low Yield Low Yield Start: Scale-Up Issue Identified->Low Yield Impurity Issues Impurity Issues Start: Scale-Up Issue Identified->Impurity Issues Exotherm Control Exotherm Control Start: Scale-Up Issue Identified->Exotherm Control Analyze Heat & Mass Transfer Analyze Heat & Mass Transfer Low Yield->Analyze Heat & Mass Transfer IPC Monitoring IPC Monitoring Impurity Issues->IPC Monitoring Reaction Calorimetry Reaction Calorimetry Exotherm Control->Reaction Calorimetry Optimize Agitation & Dosing Optimize Agitation & Dosing Analyze Heat & Mass Transfer->Optimize Agitation & Dosing Re-evaluate Solvent Re-evaluate Solvent Optimize Agitation & Dosing->Re-evaluate Solvent Process Optimization Complete Process Optimization Complete Re-evaluate Solvent->Process Optimization Complete Identify Impurity Structure Identify Impurity Structure IPC Monitoring->Identify Impurity Structure Modify Reaction Conditions Modify Reaction Conditions Identify Impurity Structure->Modify Reaction Conditions Modify Reaction Conditions->Process Optimization Complete Controlled Cooling Controlled Cooling Reaction Calorimetry->Controlled Cooling Use of Flow Chemistry Use of Flow Chemistry Controlled Cooling->Use of Flow Chemistry Use of Flow Chemistry->Process Optimization Complete

References

Technical Support Center: Optimizing the Fried-Länder Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Friedländer synthesis of quinolines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Fried-Länder synthesis of quinolines, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Inappropriate Catalyst: The chosen acid or base catalyst may not be suitable for the specific substrates. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently, or too high, leading to decomposition.[1] 3. Poor Substrate Reactivity: Electron-withdrawing groups on the aniline can deactivate the ring, hindering cyclization.[1] 4. Presence of Water: Water produced during the reaction can inhibit acid-catalyzed syntheses.[1] 5. Incomplete Reaction: Insufficient reaction time.[2]1. Catalyst Screening: Test a variety of catalysts, including Brønsted acids (e.g., p-TsOH, H₂SO₄), Lewis acids (e.g., SnCl₂, Lewis acids), or bases (e.g., KOH, DBU).[3][4] For milder conditions, consider catalysts like iodine or gold catalysts.[2][3] 2. Temperature Optimization: Gradually increase the reaction temperature and monitor progress. For thermally sensitive substrates, consider milder conditions or microwave-assisted synthesis to reduce reaction time and temperature.[2][5] 3. Modified Substrates: If possible, use aniline derivatives with electron-donating groups or consider alternative synthetic routes for highly deactivated substrates. 4. Anhydrous Conditions: Use anhydrous solvents and reagents. Consider the use of a Dean-Stark trap to remove water azeotropically. 5. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[2]
Formation of Side Products (e.g., Tar, Self-Condensation Products) 1. Harsh Reaction Conditions: High temperatures and strong acids or bases can promote side reactions, such as the self-condensation of the ketone or aldehyde.[2][3] 2. Air or Moisture Sensitivity: Some reactants or intermediates may be sensitive to air or moisture, leading to degradation.[2]1. Milder Conditions: Employ milder catalysts and lower reaction temperatures.[2][3] Consider solvent-free conditions or the use of ionic liquids to minimize side reactions.[3] To avoid aldol condensation of ketones under alkaline conditions, the imine analogue of o-aniline can be used.[3] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Poor Regioselectivity with Unsymmetrical Ketones 1. Lack of Directing Group: The reaction can proceed on either side of the carbonyl group in an unsymmetrical ketone.[3] 2. Thermodynamic vs. Kinetic Control: The reaction conditions (acidic vs. basic) can favor the formation of different regioisomers.[6]1. Substrate Modification: Introduce a phosphoryl group on the α-carbon of the ketone to direct the condensation.[3] 2. Catalyst and Solvent Selection: The use of specific amine catalysts or ionic liquids can effectively control regioselectivity.[3][7] 3. Condition Optimization: Systematically vary the catalyst (acid vs. base) and temperature to favor the desired regioisomer. Acidic conditions often favor the thermodynamically more stable product, while basic conditions can lead to the kinetically controlled product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the Friedländer synthesis?

A1: The Friedländer synthesis involves the reaction between an o-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group.[3][4]

Q2: What types of catalysts can be used for the Friedländer synthesis?

A2: A wide range of catalysts can be employed, including acids (e.g., p-toluenesulfonic acid, sulfuric acid, trifluoroacetic acid), bases (e.g., potassium hydroxide, sodium hydroxide, DBU), Lewis acids, and metal catalysts.[3][4][8] Modern methods also utilize polymer-supported catalysts, ionic liquids, and nanocatalysts for improved efficiency and reusability.[9][10][11]

Q3: Can the Friedländer synthesis be performed without a solvent?

A3: Yes, solvent-free conditions have been successfully applied to the Friedländer synthesis, often in combination with microwave irradiation or solid-supported catalysts.[3][12] This approach is considered more environmentally friendly.[12]

Q4: How can I improve the reaction rate of my Friedländer synthesis?

A4: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating.[5][13]

Q5: What is the mechanism of the Friedländer synthesis?

A5: Two primary mechanisms are proposed.[8] The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration.[3] The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.[8]

Q6: How can I address the issue of poor regioselectivity when using an unsymmetrical ketone?

A6: Regioselectivity can be controlled by several methods, including the introduction of a directing group (e.g., a phosphoryl group) on the ketone, or by carefully selecting the catalyst and reaction conditions.[3] For instance, ionic liquids have been shown to promote regiospecificity.[14]

Q7: Are there any "green" alternatives for conducting the Friedländer synthesis?

A7: Yes, several greener approaches have been developed. These include performing the reaction in water without a catalyst, using solvent-free conditions, and employing reusable solid-supported catalysts.[11][12][15]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for various catalytic systems and conditions used in the Friedländer synthesis.

Table 1: Comparison of Different Catalytic Systems

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
p-TsOH 2-aminobenzophenone, Ethyl acetoacetateNone12010 min95[14]
Iodine 2-aminobenzophenone, AcetophenoneNone1002 h92[14]
SnCl₂·2H₂O 2-amino-5-chlorobenzophenone, Ethyl acetoacetateNoneRoom Temp10 min96[16]
P₂O₅/SiO₂ 2-aminoaryl ketone, Carbonyl compoundNone8015 min93[17]
[bmim]BF₄ (Ionic Liquid) 2-aminobenzophenone, Cyclohexanone[bmim]BF₄1002 h94[9]
Ru/HT-N 2-aminobenzyl alcohol, Active methylene compoundToluene10020 hGood[18]

Table 2: Conventional Heating vs. Microwave Irradiation

ReactantsCatalystSolventMethodTemperature (°C)TimeYield (%)Reference
2-amino-3-hydroxybenzaldehyde, KetonesNoneEthanolConventionalReflux-34 (average)[13]
2-amino-3-hydroxybenzaldehyde, KetonesNoneEthanolMicrowave13030-40 min72 (average)[13]
2-aminophenylketones, Cyclic ketonesAcetic AcidAcetic AcidMicrowave1605 minExcellent[5]
2-aminonicotinaldehyde, Active methylene compoundsDABCONoneMicrowave (600W)-2-5 min74-86[19]

Experimental Protocols

Protocol 1: Acid-Catalyzed Friedländer Synthesis

  • Materials: 2-aminoaryl aldehyde or ketone (1.0 eq), Ketone with an α-methylene group (1.1 eq), p-toluenesulfonic acid (0.1 eq), Toluene.

  • Procedure:

    • To a solution of the 2-aminoaryl aldehyde or ketone in toluene, add the ketone.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[20]

Protocol 2: Base-Catalyzed Friedländer Synthesis

  • Materials: 2-aminoaryl aldehyde or ketone (1.0 mmol), Ketone with an α-methylene group (1.1 mmol), Potassium hydroxide (KOH, 0.2 mmol), Ethanol (10 mL).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone in ethanol.

    • Add the ketone and a catalytic amount of potassium hydroxide.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[1]

**Protocol 3: Solvent-Free Synthesis using a Solid Catalyst (P₂O₅/SiO₂) **

  • Materials: 2-amino-5-chlorobenzophenone (2 mmol), Dimedone (3 mmol), P₂O₅/SiO₂ catalyst (0.4 g), Ethyl acetate.

  • Procedure:

    • In a round-bottom flask, combine 2-amino-5-chlorobenzophenone, dimedone, and the P₂O₅/SiO₂ catalyst.

    • Heat the solvent-free mixture to 80 °C with stirring for 15-40 minutes, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add ethyl acetate (20 mL) and stir for 5 minutes.

    • Filter the solid catalyst and wash it with ethyl acetate.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization.[17][20]

Protocol 4: Microwave-Assisted Synthesis

  • Materials: 2-aminophenylketone, Cyclic ketone, Acetic acid.

  • Procedure:

    • In a microwave-safe vessel, combine the 2-aminophenylketone and the cyclic ketone in neat acetic acid, which acts as both the solvent and the catalyst.

    • Irradiate the mixture in a microwave reactor at 160 °C for 5 minutes.

    • After cooling, process the reaction mixture for product isolation and purification.[5]

Visualizations

Friedlander_Mechanism Friedländer Synthesis: Proposed Mechanisms cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First Reactants1 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants1->Aldol_Adduct Aldol Condensation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Quinoline1 Quinoline Unsaturated_Carbonyl->Quinoline1 Imine Formation -H₂O Reactants2 2-Aminoaryl Ketone + α-Methylene Ketone Schiff_Base Schiff Base Reactants2->Schiff_Base Schiff Base Formation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Quinoline2 Quinoline Cyclized_Intermediate->Quinoline2 -H₂O

Caption: Proposed mechanistic pathways for the Friedländer synthesis.

Experimental_Workflow General Experimental Workflow Start Start: Select Reactants and Conditions Reaction_Setup Reaction Setup: Combine reactants, solvent (if any), and catalyst in reaction vessel Start->Reaction_Setup Reaction Reaction: Apply heat (conventional or microwave) or stir at room temperature Reaction_Setup->Reaction Monitoring Monitoring: Track reaction progress using TLC or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Quench reaction, neutralize catalyst, and perform extraction Monitoring->Workup Complete Purification Purification: Isolate the product via column chromatography or recrystallization Workup->Purification Analysis Analysis: Characterize the purified quinoline (NMR, MS, etc.) Purification->Analysis End End: Pure Quinoline Product Analysis->End

Caption: A generalized experimental workflow for Friedländer synthesis.

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: 3-Quinolinecarbonitrile Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Quinolinecarbonitrile. The following information addresses common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The synthesis of this compound, often achieved through a Friedländer-type condensation of 2-aminobenzaldehyde and ethyl cyanoacetate, can lead to several byproducts.[1][2] The most common impurities include:

  • Unreacted Starting Materials: Residual 2-aminobenzaldehyde and ethyl cyanoacetate may remain in the reaction mixture if the reaction does not go to completion.

  • Self-Condensation Products: Ethyl cyanoacetate can undergo self-condensation, especially under basic conditions.

  • Polymeric Materials: Harsh reaction conditions, such as high temperatures or strong acids/bases, can lead to the formation of tar-like polymeric materials.[3]

  • Side-Reaction Products: Depending on the specific reaction conditions, other side reactions may occur, leading to a variety of minor impurities.

Q2: My this compound reaction mixture is a dark, tarry substance. How can I isolate the product?

Tar formation is a common issue in many quinoline syntheses, often resulting from harsh reaction conditions.[3] To isolate the product from a tarry mixture, consider the following:

  • Solvent Extraction: Attempt to dissolve the crude product in a suitable organic solvent, leaving the insoluble tar behind.

  • Trituration: Wash the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble.

  • Column Chromatography: This is often the most effective method for separating the product from complex mixtures.

Q3: What is the best method for purifying crude this compound?

The optimal purification method depends on the nature and quantity of the impurities. The two most common and effective techniques are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.[4]

  • Column Chromatography: This technique is ideal for separating the desired product from a mixture containing significant amounts of byproducts with different polarities.[5]

Q4: How can I monitor the progress of my this compound synthesis and the purity of my final product?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for monitoring reaction progress and assessing the purity of the final product.

  • HPLC: Provides quantitative data on the presence of the desired product and impurities.[6]

  • NMR: Confirms the structure of the desired product and can help identify the structures of impurities.

Troubleshooting Guides

Low Yield of this compound

If you are experiencing a low yield of this compound, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for byproduct formation. - Ensure the catalyst is active and used in the correct amount.
Side Reactions - Optimize the reaction temperature to minimize the formation of byproducts. - Adjust the stoichiometry of the reactants. - Consider a milder catalyst or reaction conditions.[1]
Product Loss During Work-up - Ensure the pH is optimized during aqueous washes to prevent the loss of the product. - Use a suitable solvent for extraction and perform multiple extractions to ensure complete recovery.
Inefficient Purification - Optimize the recrystallization solvent system to maximize recovery. - For column chromatography, ensure the mobile phase provides good separation between the product and impurities.
Product is an Oil or Fails to Crystallize

If your purified this compound is an oil or does not crystallize, try the following:

Potential Cause Troubleshooting Steps
Presence of Impurities - Impurities can lower the melting point and inhibit crystallization. Re-purify the product using column chromatography.[7]
Suboptimal Recrystallization Solvent - The solvent may be too good at dissolving the compound even at low temperatures. Experiment with different solvents or solvent mixtures.[8][9]
Supersaturation - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[7]
Residual Solvent - Ensure all solvent has been removed under a high vacuum.

Experimental Protocols

Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find one in which it is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents to try include ethanol, isopropanol, and ethyl acetate/hexane mixtures.[8][9]

  • Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude product until it is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.[10]

Column Chromatography of this compound
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound. For basic compounds like quinolines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.[5]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical comparison of purification methods for a crude this compound reaction mixture.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol)859570Effective for removing minor, less polar impurities.
Recrystallization (Hexane/Ethyl Acetate)859765Good for removing more polar impurities.
Column Chromatography60>9980Highly effective for separating multiple byproducts.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis synthesis This compound Synthesis extraction Solvent Extraction synthesis->extraction Crude Reaction Mixture washing Aqueous Washing extraction->washing drying Drying and Concentration washing->drying recrystallization Recrystallization drying->recrystallization Crude Product column_chromatography Column Chromatography drying->column_chromatography Crude Product hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc nmr NMR Analysis hplc->nmr Confirm Purity >98%

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_reaction Optimize Reaction Conditions: - Time - Temperature - Catalyst incomplete_reaction->optimize_reaction Yes side_products->optimize_reaction Yes check_purification Review Purification Protocol side_products->check_purification No optimize_reaction->start optimize_recrystallization Optimize Recrystallization: - Solvent System check_purification->optimize_recrystallization optimize_chromatography Optimize Column Chromatography: - Mobile Phase check_purification->optimize_chromatography pure_product Pure Product, High Yield optimize_recrystallization->pure_product optimize_chromatography->pure_product

Caption: Troubleshooting workflow for low yield or impure this compound.

References

Troubleshooting low conversion rates in 3-Quinolinecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Quinolinecarbonitrile, particularly in addressing low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a very low yield in my this compound synthesis. What are the common causes?

Low yields in the synthesis of this compound, typically performed via a Friedländer-type condensation, can stem from several factors. The most common issues are related to reactant quality, reaction conditions, and the presence of side reactions. A systematic approach to troubleshooting is recommended.

Potential Causes for Low Yield:

  • Purity of Starting Materials: Impurities in 2-aminobenzaldehyde, malononitrile, or ethyl cyanoacetate can significantly hinder the reaction. 2-aminobenzaldehyde is susceptible to oxidation to 2-aminobenzoic acid.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst are critical. The reaction may not proceed to completion if the temperature is too low or the reaction time is insufficient. Conversely, excessively high temperatures can lead to degradation of reactants and products.

  • Inefficient Catalysis: The choice and amount of catalyst are crucial. While the reaction can proceed without a catalyst, yields are often significantly lower.[1] Common catalysts include bases like piperidine, triethylamine, or solid acids.

  • Side Reactions: Several side reactions can compete with the desired quinoline formation, reducing the yield of the final product.

  • Product Loss During Workup and Purification: The purification process, especially recrystallization, can lead to product loss if not optimized.

Q2: What are the most common side products I should be aware of?

The primary side products in the synthesis of this compound depend on the specific reactants and conditions used.

  • Knoevenagel Condensation Product: The initial condensation of 2-aminobenzaldehyde with the active methylene compound (malononitrile or ethyl cyanoacetate) can sometimes be isolated, especially under milder conditions, indicating incomplete cyclization.

  • Aldol Condensation Products: Self-condensation of the active methylene compound can occur, particularly under strongly basic conditions.

  • Oxidation of Starting Material: 2-aminobenzaldehyde can be oxidized to 2-aminobenzoic acid, which will not participate in the desired reaction. This is often observed as a difficult-to-remove impurity.

  • Hydrolysis of the Nitrile Group: If the reaction is worked up under harsh acidic or basic conditions, the nitrile group of the product can be hydrolyzed to a carboxylic acid or amide.

Q3: How can I optimize my reaction conditions to improve the yield?

Optimization of reaction conditions is key to achieving high conversion rates. Consider the following parameters:

  • Catalyst Selection: The choice of catalyst can have a significant impact on the reaction yield and time. A comparison of various catalysts for the synthesis of quinoline-3-carbonitrile derivatives is presented in the data section below. While this data is for derivatives, it provides a good starting point for catalyst screening.

  • Temperature: The optimal temperature will depend on the solvent and catalyst used. For piperidine-catalyzed reactions in ethanol, reflux temperature is commonly employed. For solvent-free reactions, temperatures around 70°C have been shown to be effective.[2]

  • Solvent: While the reaction can be performed under solvent-free conditions, solvents like ethanol or PEG-400 are often used.[1] Acetic acid has also been reported as an excellent solvent for this transformation.[3]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating that could lead to side product formation.

Q4: What is the best method for purifying this compound?

Recrystallization is the most common and effective method for purifying this compound.

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents to screen for recrystallization include ethanol, acetone, ethyl acetate/hexane mixtures, and water for highly polar compounds.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals thoroughly.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Quinoline-3-carbonitrile Derivatives

This table summarizes the effect of different catalysts on the yield and reaction time for a one-pot synthesis of quinoline-3-carbonitrile derivatives. While this data is for derivatives, it provides valuable insights for catalyst selection in the synthesis of the parent compound.

EntryCatalyst (wt%)SolventTemperature (°C)Time (min)Yield (%)
1Triethylamine (10)PEG-400806550
2Piperidine (10)PEG-400807040
3Morpholine (10)PEG-400806030
4Bleaching Earth Clay (1)PEG-400805560
5Bleaching Earth Clay (10)PEG-400804575
6Bleaching Earth Clay (15)PEG-400803592
7Bleaching Earth Clay (20)PEG-400804080
8No CatalystPEG-40080120Trace

Data adapted from a study on the synthesis of quinoline-3-carbonitrile derivatives.[1]

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Synthesis of this compound

This protocol is a representative procedure based on the Friedländer annulation.

Materials:

  • 2-aminobenzaldehyde

  • Malononitrile (or ethyl cyanoacetate)

  • Piperidine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Attach a condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Solvent-Free Synthesis of this compound Derivatives

This protocol is a green chemistry approach that avoids the use of solvents.

Materials:

  • 2-aminobenzaldehyde derivative

  • Malononitrile

  • Catalyst (e.g., Bleaching Earth Clay)

Procedure:

  • In a flask, thoroughly mix the 2-aminobenzaldehyde derivative (1 equivalent), malononitrile (1 equivalent), and the catalyst (e.g., 15 wt% Bleaching Earth Clay).

  • Heat the mixture at a specified temperature (e.g., 70-80°C) with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a suitable solvent (e.g., ethanol) to the solid mass and stir to dissolve the product.

  • Filter to remove the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_reactants 1. Verify Reactant Purity (2-aminobenzaldehyde, active methylene compound) start->check_reactants reactant_impure Reactants Impure check_reactants->reactant_impure purify_reactants Purify starting materials (e.g., recrystallization, distillation) reactant_impure->purify_reactants Yes check_conditions 2. Review Reaction Conditions (Temperature, Time, Catalyst) reactant_impure->check_conditions No purify_reactants->check_reactants conditions_suboptimal Conditions Suboptimal? check_conditions->conditions_suboptimal optimize_conditions Optimize conditions: - Adjust temperature - Vary reaction time - Screen catalysts conditions_suboptimal->optimize_conditions Yes check_side_reactions 3. Analyze for Side Products (TLC, NMR of crude product) conditions_suboptimal->check_side_reactions No optimize_conditions->check_conditions side_products_present Side Products Detected? check_side_reactions->side_products_present modify_conditions Modify conditions to minimize side reactions (e.g., lower temp, change catalyst) side_products_present->modify_conditions Yes check_workup 4. Evaluate Workup & Purification side_products_present->check_workup No modify_conditions->check_conditions workup_loss Product Loss During Workup? check_workup->workup_loss optimize_workup Optimize purification: - Choose appropriate recrystallization solvent - Minimize transfers workup_loss->optimize_workup Yes end Improved Yield workup_loss->end No optimize_workup->end

Caption: Troubleshooting workflow for low conversion rates.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_aminobenzaldehyde 2-Aminobenzaldehyde knoevenagel Knoevenagel Condensation Product 2_aminobenzaldehyde->knoevenagel active_methylene Active Methylene (e.g., Malononitrile) active_methylene->knoevenagel quinoline This compound knoevenagel->quinoline Intramolecular Cyclization

Caption: Simplified reaction pathway for synthesis.

References

Navigating the Synthesis of 3-Quinolinecarbonitrile: A Guide to Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in the synthesis of 3-quinolinecarbonitrile and its derivatives, this technical support center provides a comprehensive resource for troubleshooting and optimizing experimental protocols. This guide focuses on the application of alternative catalysts to enhance efficiency, yield, and sustainability in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My standard Friedländer synthesis of this compound is giving low yields. What are some alternative catalysts I can explore?

A1: Low yields in the traditional Friedländer synthesis can be attributed to several factors, including harsh reaction conditions and catalyst inefficiency.[1] Several classes of alternative catalysts have been developed to address these limitations. For the synthesis of quinoline derivatives, you can explore:

  • Heterogeneous Catalysts: These are often recyclable and can lead to simpler product purification. Examples include:

    • Brønsted acid functionalized g-C3N4: This metal-free catalyst has demonstrated high efficiency in Friedländer synthesis under solvent-free conditions.[2][3]

    • Magnetic Nanoparticles (e.g., Fe3O4@CA NPs): These offer excellent catalytic activity and can be easily recovered using an external magnet.[2]

    • Copper-based Nanocatalysts (e.g., CuO NPs, Cu/N-SiO2–C): These have been effectively used in the synthesis of various quinoline derivatives.[4]

  • Homogeneous Catalysts:

    • L-proline: This organocatalyst has been shown to be effective in three-component syntheses of N-substituted quinoline-3-carbonitrile derivatives.

    • Transition Metal Complexes: Catalysts based on palladium, copper, iron, and silver have been instrumental in optimizing quinoline synthesis through multi-component reactions, often under mild conditions.[5] Gold catalysts have also been noted for enabling reactions under milder conditions.[1][6]

    • Lanthanide Catalysts: Neodymium(III) nitrate hexahydrate has been used for the Friedländer synthesis at room temperature with good to excellent yields.[7]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Side product formation is a common issue that can often be mitigated by catalyst choice and reaction condition optimization.

  • Catalyst Selection: The selectivity of a reaction is highly dependent on the catalyst. For instance, in reactions with asymmetric ketones, regioselectivity can be an issue. Using an appropriate amine catalyst or ionic liquids can help control the regioselectivity.[1]

  • Reaction Conditions: Lowering the reaction temperature can often increase selectivity by favoring the desired reaction pathway over undesired side reactions.[8]

  • Starting Material Purity: Ensure the purity of your starting materials, as impurities can sometimes lead to the formation of side products.

Q3: What are the advantages of using nanocatalysts for this compound synthesis?

A3: Nanocatalysts offer several advantages in organic synthesis, including:

  • High Surface Area-to-Volume Ratio: This leads to a higher number of active sites and, consequently, greater catalytic activity.[9]

  • Enhanced Reactivity and Selectivity: The unique electronic and surface properties of nanoparticles can lead to improved reaction rates and selectivity.[9]

  • Mild Reaction Conditions: Many nanocatalyzed reactions can be carried out under milder conditions of temperature and pressure.[10]

  • Recyclability: Magnetic nanocatalysts, in particular, are easily separated from the reaction mixture and can be reused multiple times with minimal loss of activity, making the process more sustainable and cost-effective.[2][10]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive or Insufficient Catalyst - Verify the activity of your catalyst. If using a heterogeneous catalyst, ensure it has been properly activated and stored. - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in 10°C increments. Some reactions require heating to proceed efficiently.[11] - For exothermic reactions, ensure proper temperature control to avoid decomposition.
Incorrect Solvent - The choice of solvent can significantly impact catalyst activity and reactant solubility. Screen different solvents of varying polarity. For instance, in some nanocatalyst systems, ethanol has been shown to be effective.[4]
Poor Quality Starting Materials - Ensure the purity of your reactants through appropriate purification techniques (e.g., distillation, recrystallization).
Issue 2: Catalyst Deactivation or Difficult Recovery
Possible Cause Suggested Solution
Leaching of Active Sites (Heterogeneous Catalysts) - This can be an issue with some supported catalysts. Consider using a catalyst with stronger covalent bonding of the active species to the support.
Poisoning of the Catalyst - Impurities in the reactants or solvent can poison the catalyst. Ensure high purity of all components.
Aggregation of Nanocatalysts - Proper surface functionalization of nanocatalysts can prevent aggregation and improve stability.
Difficult Separation of Heterogeneous Catalyst - For non-magnetic heterogeneous catalysts, use centrifugation followed by decantation for smaller particles. For larger particles, simple filtration should suffice.[8]

Data Presentation

Table 1: Comparison of Alternative Heterogeneous Catalysts for Quinoline Synthesis

CatalystSynthesis MethodCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reference
Bleaching Earth Clay Multi-componentCatalytic amount80-Good to Excellent
g-C3N4-CO-(CH2)3-SO3H Friedländer10 wt%1004 hHigh[2][12]
Fe3O4@CA NPs Multi-component-Mild-High[2]
CuO NPs -----[4]
Fe3O4@SiO2–Ag Multi-component-60-High[10]

Table 2: Comparison of Alternative Homogeneous Catalysts for Quinoline Synthesis

CatalystSynthesis MethodCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reference
L-proline Three-component-802 h42 (uncatalyzed) - higher with catalyst
Copper(II) triflate Three-component10 mol%--High[5]
Neodymium(III) nitrate hexahydrate FriedländerCatalytic amountRoom Temp-62-94[7]
Gold (Au) catalysts -Catalytic amountMilder conditions--[1][6]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in this compound Synthesis

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl aldehyde/ketone (1 mmol), the carbonyl compound containing an α-methylene group (e.g., malononitrile, 1.2 mmol), and the chosen solvent.

  • Catalyst Addition: Add the alternative catalyst at a predetermined loading (e.g., 1-10 mol% for homogeneous catalysts or 10 wt% for heterogeneous catalysts).

  • Reaction Execution: Stir the mixture at the desired temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • For heterogeneous catalysts , separate the catalyst by filtration or using an external magnet for magnetic nanoparticles.

    • For homogeneous catalysts , proceed with a standard aqueous work-up.

  • Isolation and Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the purified this compound derivative using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Hexahydroquinoline-3-carbonitrile Derivatives using Magnetic Fe3O4@CA NPs

This protocol is adapted from a general procedure for the synthesis of hexahydroquinoline derivatives.[2]

  • Catalyst Synthesis: Prepare the Fe3O4@CA nanoparticles according to established procedures.[2]

  • Reaction Mixture: In a flask, combine the aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent.

  • Catalysis: Add the Fe3O4@CA nanocatalyst to the mixture.

  • Reaction: Stir the reaction mixture under the optimized mild conditions.

  • Product Isolation: Upon completion of the reaction (monitored by TLC), separate the magnetic catalyst using an external magnet.

  • Purification: Wash the catalyst with an appropriate solvent and dry for reuse. The product can be purified from the reaction mixture by standard procedures.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization start Select Starting Materials (2-aminoaryl ketone, malononitrile) catalyst Choose Alternative Catalyst (e.g., Nanocatalyst, Organocatalyst) start->catalyst setup Reaction Setup (Solvent, Stoichiometry) catalyst->setup execute Execute Reaction (Temperature, Time) setup->execute monitor Monitor Progress (TLC) execute->monitor workup Work-up & Catalyst Recovery monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS) purify->characterize optimize Analyze Results & Optimize Conditions characterize->optimize optimize->catalyst Iterate

Caption: Workflow for screening alternative catalysts in this compound synthesis.

Catalytic_Cycle_Friedlander Cat Catalyst (e.g., H+) Int1 Activated Carbonyl Cat->Int1 R1 2-Aminoaryl ketone R2 Malononitrile R1->Int1 + Int2 Aldol-type Adduct R2->Int2 + Int1->Int2 Int3 Enamine Intermediate Int2->Int3 - H₂O Int4 Cyclized Intermediate Int3->Int4 Intramolecular Cyclization Int4->Cat Regeneration Product 3-Quinoline- carbonitrile Int4->Product - H₂O H2O H₂O

Caption: Simplified catalytic cycle for the Friedländer synthesis of this compound.

References

Preventing degradation of 3-Quinolinecarbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-Quinolinecarbonitrile to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound is a heterocyclic building block with the chemical formula C₁₀H₆N₂.[1][2] It is a powder at room temperature with a melting point of 108-110 °C.[2] In research and development, it has been used as a template for designing Epidermal Growth Factor Receptor (EGFR) inhibitors.

Q2: What are the primary signs of degradation in a sample of this compound?

A2: Visual signs of degradation can include a change in color or powder consistency. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which can identify and quantify impurities.[3][4]

Q3: What are the main chemical pathways through which this compound can degrade?

A3: Based on the chemical structure, the two primary degradation pathways are:

  • Photodegradation: The quinoline ring system is susceptible to degradation upon exposure to UV or sunlight.[5][6] This can lead to the formation of various photoproducts, including hydroxyquinolines.[6]

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, especially in the presence of strong acids or bases and water.[7][8][9] This reaction can proceed in two stages, first forming the corresponding amide (3-quinolinecarboxamide) and then the carboxylic acid (3-quinolinecarboxylic acid).[7][9]

Q4: What are the optimal storage conditions to ensure the long-term stability of this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. One supplier recommends storage at 4°C.[10] General best practices for sensitive reagents suggest storing at -20°C in the dark for maximum stability.[11] It is crucial to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and atmospheric oxygen.[11]

Troubleshooting Guide

Issue: I suspect my this compound sample is degraded, what should I do?

This troubleshooting workflow can help you determine the status of your sample and decide on the next steps.

G start Start: Suspected Degradation check_storage 1. Review Storage History - Exposed to light? - Exposed to moisture/humidity? - Stored at high temperatures? start->check_storage visual_inspect 2. Visually Inspect Sample - Color change? - Caking or change in consistency? check_storage->visual_inspect analytical_test 3. Perform Purity Analysis (e.g., HPLC, qNMR) visual_inspect->analytical_test is_pure Is Purity ≥ 95-98%? (Or meets experimental requirements) analytical_test->is_pure use_sample Conclusion: Sample is likely stable. Proceed with experiment. is_pure->use_sample Yes use_cautiously Conclusion: Minor impurities detected. Use with caution. Purify if necessary. is_pure->use_cautiously No, but >90% discard_sample Conclusion: Significant degradation. Discard sample and obtain a new lot. is_pure->discard_sample No, <90% use_cautiously->discard_sample If purity is critical

Fig 1. Troubleshooting workflow for suspected degradation.

Data Summary

The following table summarizes the key environmental factors and the recommended conditions to prevent the degradation of this compound.

Parameter Recommended Condition Risk of Degradation if Not Met Primary Degradation Pathway
Temperature 4°C to -20°C[10][11]Medium Can accelerate both hydrolysis and photodegradation.
Light Store in the dark (e.g., amber vial, opaque container)[11]High Photodegradation of the quinoline ring system.[5][6]
Humidity Store in a dry environment (e.g., desiccator)[11]High Hydrolysis of the nitrile group to an amide and then a carboxylic acid.[7][8]
Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂)[11]Medium Prevents moisture ingress and potential oxidative degradation.

Potential Degradation Pathways

The chemical structure of this compound makes it susceptible to degradation primarily through photodegradation and hydrolysis.

G parent This compound photo_prod Photodegradation Products (e.g., Hydroxyquinolines) parent->photo_prod  UV Light / Sunlight amide 3-Quinolinecarboxamide parent->amide  H₂O (Acid/Base Catalysis) acid 3-Quinolinecarboxylic Acid amide->acid  Further Hydrolysis

Fig 2. Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability Study of this compound

This protocol outlines a typical workflow for conducting a stability study to determine the shelf-life of this compound under various conditions.[12][13]

G cluster_conditions Storage Conditions start 1. Obtain High-Purity Sample of this compound t0_analysis 2. Initial Analysis (t=0) - Purity (HPLC) - Appearance - Moisture Content start->t0_analysis storage_conditions 3. Aliquot and Store Samples Under Different Conditions t0_analysis->storage_conditions cond1 Long-Term (e.g., 4°C, protected from light/moisture) cond2 Accelerated (e.g., 40°C / 75% RH, dark) storage_conditions->cond2 cond3 Photostability (ICH Q1B compliant light exposure) analysis_tp 4. Analyze at Timepoints (e.g., 1, 3, 6, 12 months) cond1->analysis_tp cond2->analysis_tp cond3->analysis_tp data_analysis 5. Data Analysis - Plot purity vs. time - Identify degradation products analysis_tp->data_analysis end 6. Determine Shelf-Life and Optimal Storage Conditions data_analysis->end

Fig 3. Experimental workflow for a stability study.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound and detecting potential degradation products.[3][4]

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

3. HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and/or 310 nm
Injection Volume 10 µL

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as an area percentage relative to the total area of all peaks.

  • Identify any new peaks that appear in stored or stressed samples compared to the initial timepoint (t=0) as potential degradation products. For structural confirmation, techniques like LC-MS would be required.

References

Validation & Comparative

3-Quinolinecarbonitrile vs. 4-Quinolinecarbonitrile: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the physicochemical properties, synthesis, spectroscopic signatures, and biological activities of 3-Quinolinecarbonitrile and 4-Quinolinecarbonitrile, offering valuable insights for researchers and drug development professionals.

This guide provides a detailed comparative study of two isomeric quinolinecarbonitrile compounds: this compound and 4-Quinolinecarbonitrile. As structural isomers, they share the same molecular formula and weight but differ in the position of the cyano group on the quinoline ring. This seemingly minor structural variance leads to distinct physicochemical properties, reactivity, and biological activities, making a direct comparison essential for their application in chemical synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-Quinolinecarbonitrile is presented in Table 1. These properties are crucial for understanding the compounds' behavior in various experimental settings, including solubility, reactivity, and formulation.

PropertyThis compound4-Quinolinecarbonitrile
Molecular Formula C₁₀H₆N₂C₁₀H₆N₂
Molecular Weight 154.17 g/mol [1]154.17 g/mol [2]
CAS Number 34846-64-5[1]2973-27-5[2]
Melting Point 108-110 °C103-104 °C
Boiling Point Not readily available243.2 °C at 760 mmHg
Appearance PowderWhite to off-white microcrystalline solid
Density Not readily available1.21 g/cm³

Spectroscopic Analysis

The structural differences between the two isomers are clearly delineated in their spectroscopic data. Below is a comparative summary of their expected and reported spectral characteristics.

1H NMR Spectroscopy

The proton NMR spectra of both isomers are expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The substitution pattern significantly influences the chemical shifts and coupling constants of the protons on the quinoline ring. For 3-cyanoquinoline, characteristic signals include multiplets for the protons of the four methylene groups in the range of δ 1.56–1.69, 1.72–1.80, 2.09–2.65, and 2.80–2.86 ppm, and a singlet for the SCH2 protons at δ 4.39–4.42 ppm.[3]

13C NMR Spectroscopy

In the 13C NMR spectra, the carbon of the cyano group (-C≡N) typically appears in the range of 115-120 ppm. The positions of the other carbon signals in the quinoline ring system will differ based on the location of the cyano substituent. For derivatives of 3-cyanoquinoline, characteristic signals include those for the four methylene carbons at δ 21.5–21.6, 21.5–21.8, 25.6–26.5, and 32.8–33.1 ppm, SCH2 (δ 33.5–33.7 ppm), quinoline C-3 (δ 101.2–104.5 ppm), C≡N carbon (δ 114.5–115.5 ppm), quinoline C-4a (δ 126.3–128.0 ppm), and the carbonyl group signals (δ 166.0–166.1 ppm).[3]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of both compounds is the characteristic stretching vibration of the nitrile (C≡N) group, which is typically observed as a sharp, intense band in the region of 2220-2230 cm⁻¹. The IR spectra of 3-cyanoquinoline derivatives show an intense absorption band for the conjugated cyano group at ν = 2218–2222 cm⁻¹.[3]

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compounds, which is identical for both isomers. The fragmentation patterns, however, can differ and provide clues to the substitution pattern on the quinoline ring. Both electron ionization (EI) MS and positive electrospray (ESI+) MS spectra can afford the molecular ions (M.+ and M+H+, respectively).[1]

Synthesis Protocols

The synthesis of quinolinecarbonitriles can be achieved through various methods. Below are representative protocols for the synthesis of each isomer.

Synthesis of this compound Derivatives

A facile one-pot, three-component protocol for the synthesis of new quinoline-3-carbonitrile derivatives has been reported.[4] This method utilizes equimolar amounts of heterocyclic aldehydes, anilines, and 2-cyanoacetohydrazide. The reaction commences with the sequential addition of 2-cyanoacetohydrazide and a heterocyclic aldehyde to a round bottom flask containing a catalytic amount of Bleaching Earth Clay (BEC) in PEG-400 as a green solvent. After completion of the initial reaction, the aniline is added to the same pot, and the reaction mixture is stirred at 80°C to form the final product.[4]

Synthesis of 4-Quinolinecarbonitrile Derivatives

The synthesis of 4-aminoquinoline derivatives, which can be precursors to 4-quinolinecarbonitrile, can be achieved through microwave-assisted methods.[5] Reactions are typically carried out on a small scale and then scaled up using a sealed tube. Heating the reactions to 90–150 °C for 90–120 minutes can yield products in up to 95% yield.[5]

Biological Activities and Signaling Pathways

Quinoline derivatives are known to possess a wide range of biological activities. The difference in the cyano group position in 3- and 4-quinolinecarbonitrile can lead to differential interactions with biological targets.

This compound: EGFR Inhibition and Antibacterial Activity

Derivatives of this compound have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. They have also shown promise as antibacterial agents, with some derivatives demonstrating interaction with DNA gyrase, a crucial bacterial enzyme.

EGFR Signaling Pathway

The EGFR signaling pathway is a complex cascade that regulates cell proliferation, survival, and differentiation. Inhibition of this pathway is a key strategy in cancer treatment.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Nucleus Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization

Caption: EGFR Signaling Pathway and Inhibition.

DNA Gyrase Inhibition

DNA gyrase is a bacterial topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Inhibition of this enzyme leads to bacterial cell death.

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Complex GyrA GyrA Subunit Supercoiled_DNA Negatively Supercoiled DNA GyrA->Supercoiled_DNA  Supercoiling GyrB GyrB Subunit GyrB->Supercoiled_DNA DNA Relaxed DNA DNA->GyrA ATP ATP ATP->GyrB Apoptosis Bacterial Cell Death Supercoiled_DNA->Apoptosis Inhibitor This compound Derivative Inhibitor->GyrA

Caption: DNA Gyrase Inhibition Mechanism.

4-Quinolinecarbonitrile: Potential Biological Activities

While less extensively studied for specific targets, 4-quinolinecarbonitrile derivatives have been identified in studies screening for compounds with biological activity. Further research is needed to elucidate their specific mechanisms of action and potential therapeutic targets.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines for key assays used to evaluate the biological activity of these compounds.

EGFR Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the kinase activity of the EGFR protein.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Biotinylated peptide substrate

  • ATP

  • Test compounds (3- and 4-Quinolinecarbonitrile) dissolved in DMSO

  • Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the EGFR enzyme solution to each well and incubate.

  • Initiate the kinase reaction by adding the substrate/ATP solution.

  • Incubate the reaction at room temperature.

  • Stop the reaction by adding the stop/detection solution.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the IC₅₀ value by plotting the normalized activity versus the logarithm of the compound concentration.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines a compound's ability to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 DNA

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compounds dissolved in a suitable solvent

  • Agarose gel electrophoresis equipment

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed pBR322 DNA, and various concentrations of the test compound.

  • Initiate the reaction by adding E. coli gyrase.

  • Incubate the reactions at 37°C.

  • Stop the reactions and deproteinize the samples.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined.

Antibacterial Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Culture medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the culture medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Experimental Workflow

A general workflow for the comparative analysis of 3- and 4-quinolinecarbonitrile is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Synth_3QC Synthesis of This compound Purification Purification (Chromatography, Recrystallization) Synth_3QC->Purification Synth_4QC Synthesis of 4-Quinolinecarbonitrile Synth_4QC->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy EGFR_Assay EGFR Kinase Inhibition Assay Spectroscopy->EGFR_Assay Gyrase_Assay DNA Gyrase Supercoiling Assay Spectroscopy->Gyrase_Assay Antibacterial_Assay Antibacterial (MIC Determination) Spectroscopy->Antibacterial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Spectroscopy->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison EGFR_Assay->Data_Analysis Gyrase_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General Experimental Workflow.

Conclusion

This comparative guide highlights the key differences and similarities between this compound and 4-Quinolinecarbonitrile. While they are structurally very similar, the position of the cyano group significantly impacts their physicochemical properties and biological activities. This compound derivatives have shown promise as EGFR and DNA gyrase inhibitors, while the therapeutic potential of the 4-isomer remains an area for further exploration. The provided experimental protocols and workflows offer a solid foundation for researchers to conduct their own comparative studies and unlock the full potential of these versatile chemical scaffolds in drug discovery and development.

References

A Comparative Guide to the Biological Activity of 3-Quinolinecarbonitrile Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Structure-Activity Relationships and Therapeutic Potential

The 3-quinolinecarbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of various positional isomers of this compound derivatives, with a focus on their anticancer and enzyme-inhibitory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. This section provides a comparative overview of their anticancer and enzyme-inhibitory activities, supported by quantitative data from various studies.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines. The position of substituents plays a crucial role in determining their efficacy.

Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound/Isomer TypeSubstituent(s)Cancer Cell LineIC50 (µM)Reference
2-Amino-3-quinolinecarbonitrile Derivative 4-chloroA549 (Lung)>100[1]
4-chloroMCF-7 (Breast)>100[1]
4-Anilino-3-quinolinecarbonitrile Derivative 6,7-dimethoxy-4-(3-bromoanilino)VariousPotent EGFR inhibitor[2]
7-thiopheneSrc kinasePotent Src inhibitor[2]
6-Substituted-3-quinolinecarbonitrile Derivative N-(3-cyano-6-methyl-4-anilinoquinolin-7-yl) benzamideBosutinib-resistant cell linesPotent antitumor activity[2]
Pyrano[3,2-c]quinoline-3-carbonitrile Derivative 2-Amino-9-methoxy-5-oxo-4-phenylA-549 (Lung)35
2-Amino-4-(4-methoxyphenyl)-5-oxoMCF-7 (Breast)26 nM (GI50)[3]

Note: IC50 values can vary depending on the specific assay conditions. This table is for comparative purposes.

Enzyme Inhibitory Activity

This compound derivatives have been identified as potent inhibitors of various enzymes, particularly kinases, which are critical targets in cancer therapy. The substitution pattern on the quinoline ring dictates the selectivity and potency of these inhibitors.

Table 2: Comparative Enzyme Inhibitory Activity (IC50) of this compound Derivatives

Compound/Isomer TypeTarget EnzymeIC50Reference
4-Anilino-3-quinolinecarbonitrile Derivative Epidermal Growth Factor Receptor (EGFR)Potent inhibition[2]
Src KinasePotent inhibition[2]
MEK KinasePotent inhibition[2]
Pyrano[3,2-c]quinoline-3-carbonitrile Derivative EGFR71 nM[3]
BRAFV600E62 nM[3]
HER-221 nM[3]
Arylated tetrahydrobenzo[H]quinoline-3-carbonitrile α-amylase3.42–15.14 µM[4]
α-glucosidase0.65–9.23 µM[4]

Key Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many this compound-based kinase inhibitors exert their anticancer effects by targeting key nodes in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. The diagram below illustrates the mechanism of action of a representative this compound derivative as a kinase inhibitor within this pathway.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Quinoline_Inhibitor This compound Kinase Inhibitor Quinoline_Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt/mTOR signaling pathway with a this compound inhibitor.

Experimental Protocols

To ensure the reproducibility and comparability of findings, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay

This general protocol outlines the steps for determining the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • This compound derivatives (dissolved in DMSO)

  • Kinase assay buffer

  • ATP solution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96- or 384-well plates

  • Luminometer or appropriate plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the this compound derivatives in the appropriate buffer. Prepare a solution of the kinase and its substrate in the kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating the biological activity of this compound isomers.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of This compound Isomers Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Viability Anticancer Screening (MTT Assay) Purification->Cell_Viability Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase) Purification->Enzyme_Inhibition IC50 IC50 Determination Cell_Viability->IC50 Enzyme_Inhibition->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Signaling_Pathway Signaling Pathway Analysis (Western Blot) SAR->Signaling_Pathway Apoptosis_Assay Apoptosis Assay (Flow Cytometry) SAR->Apoptosis_Assay

A typical experimental workflow for evaluating this compound isomers.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The biological activity of its derivatives is highly dependent on the substitution pattern on the quinoline ring. This guide provides a comparative framework for understanding the structure-activity relationships of these compounds, particularly as anticancer agents and enzyme inhibitors. The provided experimental protocols and workflow diagrams offer a practical resource for researchers in their efforts to design and evaluate new and more potent this compound-based drugs. Further investigation into the direct comparison of a wider range of positional isomers is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

A Researcher's Guide to Validating Novel 3-Quinolinecarbonitrile Derivatives: A Comparison of Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of a new bioassay for 3-Quinolinecarbonitrile derivatives, a promising class of compounds in cancer therapy. We offer an objective comparison between a targeted biochemical assay and a standard cell-based cytotoxicity assay, supported by experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of their respective applications and insights.

Introduction to this compound Derivatives and Bioassay Validation

This compound derivatives have garnered significant attention in medicinal chemistry due to their potential as potent inhibitors of key cellular targets, particularly in oncology. Validating the biological activity of these novel compounds requires robust and reliable bioassays. The choice of assay is critical, as different methods provide distinct yet complementary information about a compound's efficacy and mechanism of action. This guide focuses on comparing a specific, target-based biochemical assay with a broader, cell-based cytotoxicity assay to provide a holistic view of a compound's performance.

Comparative Analysis of Bioassays

The two primary types of assays discussed are:

  • Biochemical Assays: These assays measure the direct interaction of a compound with its purified molecular target, such as an enzyme or receptor, in a cell-free system. They are invaluable for determining a compound's potency and selectivity for its intended target.

  • Cell-Based Assays: These assays assess the overall effect of a compound on whole, living cells. They provide insights into a compound's cytotoxicity, anti-proliferative effects, and its activity within a complex biological system, accounting for factors like cell permeability and metabolism.

Data Presentation: A Comparative Overview

To illustrate the validation process, we present a hypothetical comparative analysis of a series of novel this compound derivatives. The data is structured to compare the results from a Poly(ADP-ribose) Polymerase 1 (PARP1) biochemical inhibition assay with a standard MTT cell viability assay performed on a BRCA-deficient cancer cell line.

Compound IDPARP1 Enzymatic Inhibition IC50 (nM)Cell Viability (MTT Assay) IC50 (µM) in BRCA-deficient cells
3QC-0015.20.85
3QC-00212.82.1
3QC-0032.10.3
3QC-00450.615.7
Olaparib (Control)4.50.5

This is a representative dataset to illustrate the comparison. Actual values would be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the two key assays discussed.

PARP1 Chemiluminescent Biochemical Assay Protocol

This protocol outlines a method to determine the in vitro enzymatic activity of PARP1 and the inhibitory potential of test compounds.

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light produced is proportional to PARP1 activity.

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer

  • Blocking Buffer

  • Wash Buffer (e.g., PBST)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • This compound test compounds

  • Microplate luminometer

Procedure:

  • Plate Preparation: Block histone-coated wells with Blocking Buffer for at least 90 minutes at room temperature. Wash the plate three times with Wash Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives and a positive control inhibitor (e.g., Olaparib).

  • Reaction Setup: Add the diluted inhibitors or vehicle (for control wells) to the wells.

  • Enzyme Addition: Add the PARP1 enzyme and activated DNA mixture to all wells except the blank.

  • Reaction Initiation: Add biotinylated NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again three times with Wash Buffer.

    • Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

MTT Cell Viability Assay Protocol

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound derivatives on cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.

experimental_workflow Experimental Workflow for Bioassay Comparison cluster_biochemical Biochemical Assay (PARP1 Inhibition) cluster_cellbased Cell-Based Assay (MTT Cytotoxicity) cluster_analysis Comparative Analysis biochem_start Start plate_prep Prepare Histone-Coated Plate biochem_start->plate_prep add_inhibitor Add this compound Derivatives plate_prep->add_inhibitor add_enzyme Add PARP1 Enzyme & Activated DNA add_inhibitor->add_enzyme add_substrate Add Biotinylated NAD+ add_enzyme->add_substrate incubate_biochem Incubate (1 hr) add_substrate->incubate_biochem detect_signal Detect Chemiluminescent Signal incubate_biochem->detect_signal biochem_end Determine IC50 detect_signal->biochem_end compare_data Compare IC50 Values biochem_end->compare_data cell_start Start seed_cells Seed BRCA-deficient Cells cell_start->seed_cells treat_cells Treat with this compound Derivatives seed_cells->treat_cells incubate_cells Incubate (72 hrs) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance cell_end Determine IC50 read_absorbance->cell_end cell_end->compare_data

Caption: Workflow for comparing biochemical and cell-based assays.

parp_pathway PARP1 Signaling Pathway and Synthetic Lethality cluster_normal Normal Cell (Functional HR Repair) cluster_brca_deficient BRCA-deficient Cancer Cell ssb1 DNA Single-Strand Break (SSB) parp1 PARP1 Activation ssb1->parp1 ber Base Excision Repair (BER) parp1->ber parp_inhibitor This compound (PARP Inhibitor) parp1->parp_inhibitor ssb_repair SSB Repair ber->ssb_repair ssb2 DNA Single-Strand Break (SSB) ssb2->parp_inhibitor parp_blocked PARP1 Inhibition parp_inhibitor->parp_blocked dsb Replication Fork Collapse -> Double-Strand Break (DSB) parp_blocked->dsb hr_deficient Defective Homologous Recombination (HR) Repair dsb->hr_deficient apoptosis Cell Death (Apoptosis) hr_deficient->apoptosis

Caption: PARP1 pathway and synthetic lethality mechanism.

Conclusion

The validation of a new bioassay for this compound derivatives necessitates a multi-faceted approach. By employing both a specific biochemical assay, such as the PARP1 inhibition assay, and a broader cell-based cytotoxicity assay like the MTT assay, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and potential therapeutic efficacy. The direct comparison of data from these assays, supported by robust and detailed protocols, is essential for the confident progression of promising new chemical entities through the drug discovery pipeline. This guide provides the foundational knowledge and tools for conducting such a comparative validation.

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 3-Quinolinecarbonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for selective and potent kinase inhibitors is a continuous endeavor. The 3-quinolinecarbonitrile scaffold has emerged as a promising framework for the development of such inhibitors, targeting key players in cellular signaling pathways implicated in cancer and other diseases. This guide provides an objective comparison of the cross-reactivity profiles of notable this compound-based inhibitors, supported by experimental data and detailed methodologies, to aid in the selection of appropriate tool compounds and inform the design of next-generation therapeutics.

The specificity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's cross-reactivity across the kinome is paramount. This guide focuses on inhibitors built upon the this compound core, a versatile structure that has yielded potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Mitogen-activated protein kinase kinase (MEK).

Comparative Analysis of Inhibitor Selectivity

The following table summarizes the in vitro inhibitory activity (IC50) of representative this compound-based inhibitors against their primary targets and a selection of off-target kinases. This data, compiled from various studies, highlights the diverse selectivity profiles that can be achieved through modification of the core scaffold.

Inhibitor Name/CodePrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target KinaseIC50 (nM) vs. Off-TargetReference(s)
Pelitinib (EKB-569) EGFR38.5Src282[1]
ErbB21255[1]
MEK/ERK800[1]
Bosutinib (SKI-606) Src1.2Abl1[2]
MEK Inhibitor 2b MEK1<10Raf>100-fold higher than MEK1 IC50
EGFR>100-fold higher than MEK1 IC50
Akt>100-fold higher than MEK1 IC50
CDK4>100-fold higher than MEK1 IC50
MK2>100-fold higher than MEK1 IC50

Key Observations:

  • Pelitinib (EKB-569) demonstrates potent irreversible inhibition of EGFR, with moderate activity against Src and weaker effects on ErbB2 and MEK/ERK, suggesting a degree of selectivity for EGFR.[1]

  • Bosutinib (SKI-606) is a potent dual inhibitor of Src and Abl kinases, with nanomolar efficacy against both.[2]

  • The unnamed MEK1 inhibitor (compound 2b) from a high-throughput screen of 4-anilino-3-quinolinecarbonitriles shows high selectivity for MEK1, with minimal impact on a range of other kinases at concentrations significantly higher than its MEK1 IC50.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and reproducible biochemical assays. The following are detailed methodologies for common in vitro kinase inhibition assays used to generate the data presented above.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant purified kinase
  • Kinase-specific substrate (peptide or protein)
  • Adenosine triphosphate (ATP)
  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
  • Test compound (serially diluted in DMSO)
  • Detection reagent (e.g., radiolabeled ATP, fluorescent antibody)
  • Microplates (e.g., 96-well or 384-well)

2. Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO.
  • In the wells of a microplate, add the kinase, substrate, and kinase reaction buffer.
  • Add the diluted test compound or DMSO (vehicle control) to the respective wells.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
  • Stop the reaction using an appropriate stop solution (e.g., EDTA).
  • Detect the amount of phosphorylated substrate using a suitable method (see specific assay types below).
  • Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Specific Assay Methodologies:
  • Radiometric Assay: This traditional "gold standard" method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate. After the reaction, the phosphorylated substrate is separated from the radiolabeled ATP (e.g., via filter binding or gel electrophoresis), and the radioactivity is quantified using a scintillation counter or phosphorimager.

  • LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This homogeneous assay format uses a terbium- or europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase's ATP pocket. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal between the antibody and the tracer.

  • Mobility Shift Assay: This method separates the phosphorylated and non-phosphorylated forms of a fluorescently labeled substrate based on changes in their electrophoretic mobility. The ratio of the two forms is quantified to determine the extent of kinase inhibition.

Signaling Pathways and Experimental Workflows

To visualize the biological context of the targeted kinases and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (e.g., EKB-569) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound-based inhibitors like EKB-569.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Inhibitor 4-Anilino-3-quinolinecarbonitrile MEK Inhibitor Inhibitor->MEK

Caption: The Ras-Raf-MEK-ERK signaling cascade with the inhibitory action of a 4-anilino-3-quinolinecarbonitrile MEK inhibitor.

Src_Kinase_Signaling RTK_Integrins RTKs, Integrins, GPCRs Src Src RTK_Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_Pathway Ras-MAPK Pathway Src->Ras_Pathway Cell_Functions Cell Proliferation, Migration, Survival FAK->Cell_Functions STAT3->Cell_Functions Ras_Pathway->Cell_Functions Inhibitor This compound (e.g., SKI-606) Inhibitor->Src

Caption: Overview of Src kinase signaling pathways and inhibition by compounds such as SKI-606.

Experimental_Workflow Start Start: Compound Synthesis & Purification Dilution Serial Dilution of Test Compound Start->Dilution AssaySetup In Vitro Kinase Assay Setup (Kinase, Substrate, Buffer) Dilution->AssaySetup Reaction Initiate Reaction with ATP AssaySetup->Reaction Incubation Incubation Reaction->Incubation StopReaction Stop Reaction Incubation->StopReaction Detection Signal Detection (e.g., Radioactivity, Fluorescence) StopReaction->Detection DataAnalysis Data Analysis & IC50 Determination Detection->DataAnalysis End End: Cross-Reactivity Profile DataAnalysis->End

Caption: A generalized experimental workflow for determining the IC50 values of kinase inhibitors.

References

A Head-to-Head Comparison of 3-Quinolinecarbonitrile and Quinazoline Inhibitors in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold for kinase inhibitor design is a critical decision. Among the myriad of options, quinazoline and 3-quinolinecarbonitrile cores have emerged as privileged structures, particularly in the development of cancer therapeutics. This guide provides an objective, data-driven comparison of these two inhibitor classes, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.

The quinazoline scaffold has a long and successful history in medicinal chemistry, leading to several FDA-approved drugs such as Gefitinib, Erlotinib, and Lapatinib.[1][2][3] These molecules primarily function as ATP-competitive inhibitors of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[1][2] The this compound scaffold was developed as a bioisosteric analog of the quinazoline ring, where the nitrogen at the 3-position is replaced by a carbon bearing a cyano group.[4] This modification was envisioned to alter the electronic properties and potentially the kinase selectivity of the inhibitors.[4] One notable example of a this compound inhibitor that has progressed to clinical trials is Pelitinib (EKB-569), an irreversible EGFR inhibitor.[4][5]

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize the inhibitory activities (IC50 values) of representative compounds from both the quinazoline and this compound classes against various kinases and cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and thus the data is compiled from various sources.

Inhibitor Class Compound Target Kinase IC50 (nM) Reference
QuinazolineGefitinibEGFR18.14[6]
QuinazolineCompound 24EGFR-TK13.40[6]
QuinazolineCompound 1EGFRwt20.72[7]
QuinazolineLapatinibEGFRwt27.06[7]
QuinazolineCompound 19EGFR3.2[8]
This compoundPelitinib (EKB-569)EGFR38.5[9][10][11]
This compoundPelitinib (EKB-569)Src282[9][10][11]
This compoundPelitinib (EKB-569)ErbB21255[9][10][11]
This compoundPelitinib (EKB-569)MEK/ERK800[9][10]

Table 1: Comparison of Kinase Inhibitory Activity (IC50, nM). This table presents the half-maximal inhibitory concentrations (IC50) of selected quinazoline and this compound inhibitors against their target kinases. Lower values indicate higher potency.

Inhibitor Class Compound Cell Line IC50 (nM) Reference
QuinazolineGefitinibA4318370[8]
QuinazolineGefitinibA54915590[8]
QuinazolineCompound 24A4314040[8]
QuinazolineCompound 24A5496540[8]
This compoundPelitinib (EKB-569)A431125[9]
This compoundPelitinib (EKB-569)MDA-MB-468260[9]
This compoundPelitinib (EKB-569)Normal Human Keratinocytes61[9]

Table 2: Comparison of Anti-proliferative Activity in Cancer Cell Lines (IC50, nM). This table shows the IC50 values of representative inhibitors against various cancer cell lines, indicating their potency in a cellular context.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1][12][13]

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • ATP

  • Test inhibitors (this compound or Quinazoline-based)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a well of a microplate, add the kinase, substrate, and test inhibitor in the kinase assay buffer.

    • Initiate the reaction by adding a predetermined concentration of ATP.

    • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The signal is proportional to the ADP concentration.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][14][15]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Western Blotting for Target Engagement

Western blotting is used to detect the phosphorylation status of a target kinase and its downstream substrates, providing evidence of target engagement by an inhibitor within a cellular context.[16]

Materials:

  • Treated cell lysates

  • Protein lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the inhibitor for a specified time, then lyse the cells in lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Visualizing Mechanisms and Workflows

Signaling Pathways

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates ADP ADP Dimerization->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Inhibitor This compound or Quinazoline Inhibitor Inhibitor->Dimerization Competes with ATP, Inhibits Phosphorylation ATP ATP ATP->Dimerization Phosphate Donor Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the mechanism of action of ATP-competitive inhibitors.

Experimental Workflow

Kinase_Inhibitor_Evaluation_Workflow Start Start: Inhibitor Synthesis Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Determine IC50 against target kinase Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT) Determine IC50 in cancer cell lines Biochemical_Assay->Cell_Based_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot) Confirm inhibition of phosphorylation Cell_Based_Assay->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization Lead_Optimization->Start Iterative Improvement End End: Preclinical Candidate Lead_Optimization->End Successful Candidate

Caption: A typical workflow for the evaluation and optimization of kinase inhibitors.

Logical Relationship: From Quinazoline to this compound

Scaffold_Hopping_Logic Quinazoline Quinazoline Scaffold - N at position 3 - H-bond acceptor Bioisosteric_Replacement Bioisosteric Replacement Quinazoline->Bioisosteric_Replacement Quinolinecarbonitrile This compound Scaffold - C-CN at position 3 - Electron-withdrawing group - Altered electronics and selectivity Bioisosteric_Replacement->Quinolinecarbonitrile Potent_Inhibitor Potent and Selective Kinase Inhibitor Quinolinecarbonitrile->Potent_Inhibitor

Caption: The logical progression from a quinazoline to a this compound scaffold.

References

Establishing a Reference Standard for 3-Quinolinecarbonitrile Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a well-characterized reference standard is a critical prerequisite for the accurate and reproducible analysis of any compound. This guide provides a comprehensive comparison of analytical methodologies for 3-Quinolinecarbonitrile, a key structural motif in medicinal chemistry, notably as a template for kinase inhibitors.[1] By presenting detailed experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), this document aims to equip researchers with the necessary information to establish a robust in-house reference standard and select the most appropriate analytical technique for their specific research needs.

Defining the Reference Standard

A reference standard for this compound should be of high purity, typically ≥98%, and well-characterized. Commercially available this compound is often supplied with a purity of 98% or ≥96%.[2] The certificate of analysis (CoA) should provide essential information, including:

  • Identity: Confirmed by techniques such as NMR, IR, and Mass Spectrometry.

  • Purity: Determined by a quantitative method like HPLC or GC, and should specify the levels of any significant impurities.

  • Physicochemical Properties: Including appearance, melting point, and solubility.

Key Physicochemical Properties of this compound:

PropertyValue
CAS Number 34846-64-5
Molecular Formula C₁₀H₆N₂
Molecular Weight 154.17 g/mol [2][3]
Appearance Powder
Melting Point 108-110 °C

Comparative Analysis of Analytical Techniques

The two most suitable analytical techniques for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific requirements of the analysis, such as the desired sensitivity, the nature of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment and quantification of a broad range of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is a robust and reliable approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. It is an excellent technique for the analysis of volatile and thermally stable compounds like this compound, offering high sensitivity and definitive identification based on mass spectra.

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of quinoline derivatives, providing a basis for method selection. The data for HPLC is adapted from a validated method for a structurally related quinoline derivative, while the GC-MS data is based on a method for quinoline analysis.[4][5]

ParameterHPLC (Adapted from a quinoline derivative)[4]GC-MS (Adapted from quinoline analysis)[5]
Linearity (r²) 0.99980.9998
Linear Range 4 - 24 µg/mL0.1 - 1.0 mg/L
Accuracy (% Recovery) 98.69 - 101.19%82.9 - 92.0%
Precision (%RSD) < 2%1.4 - 3.8%
Limit of Detection (LOD) Not specified0.1 mg/kg
Limit of Quantification (LOQ) Not specified0.3 mg/kg

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols can be used as a starting point and should be validated for the specific application.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from a validated method for a quinoline derivative and is suitable for the quantitative analysis of this compound.[4]

1. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile : Water (80:20 v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 340 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 4, 8, 12, 16, 20, 24 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibrated linear range using the mobile phase as the diluent.

3. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[4]

  • Accuracy: Perform a recovery study by spiking a known amount of the this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for the determination of quinoline in textiles and can be optimized for the analysis of this compound.[5]

1. GC-MS Conditions:

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.5 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 90 °C, hold for 2 min

    • Ramp to 260 °C at 20 °C/min

    • Hold at 260 °C for 3 min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of toluene.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with toluene to achieve concentrations within the linear range (e.g., 0.1, 0.2, 0.5, 1.0 mg/L).

  • Sample Solution: Extract the sample with a suitable solvent (e.g., toluene) and dilute to a concentration within the calibrated linear range.

3. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: Perform a recovery study by spiking a known amount of the this compound standard into a blank sample matrix. The recovery should be within an acceptable range (e.g., 80-120%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Visualization of Experimental Workflow and Signaling Pathways

To further aid in the understanding of the analytical process and the biological context of this compound, the following diagrams are provided.

Experimental Workflow for Reference Standard Establishment

G cluster_0 Reference Standard Qualification cluster_1 Analytical Method Validation obtain Obtain High Purity This compound (≥98%) characterize Structural Characterization (NMR, MS, IR) obtain->characterize purity Purity Determination (HPLC or GC-MS) characterize->purity certify Generate Certificate of Analysis purity->certify sops Establish Standard Operating Procedures (SOPs) certify->sops Provides Standard Values develop Develop HPLC/GC-MS Method validate Validate Method (Linearity, Accuracy, Precision) develop->validate validate->sops EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activates Src Src RTK->Src Activates FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Activates Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK Activates Cell_Functions Cell Growth, Migration, Survival FAK->Cell_Functions Regulates STAT3->Cell_Functions Regulates Ras_MAPK->Cell_Functions Regulates

References

Structure-activity relationship (SAR) studies of 3-Quinolinecarbonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 3-quinolinecarbonitrile analogs, focusing on their efficacy as kinase inhibitors. This analysis is supported by quantitative data from experimental studies and detailed methodologies for key assays.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Strategic modifications to this core structure have led to the discovery of compounds targeting various kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR), HER-2, and Src kinase. This guide will compare two key classes of these inhibitors, highlighting the structural modifications that dictate their potency and selectivity.

I. Comparative Analysis of EGFR and HER-2 Inhibitors

The 4-anilino-3-quinolinecarbonitrile framework is a cornerstone for the development of inhibitors targeting the EGFR family of receptor tyrosine kinases. The evolution from early reversible inhibitors to more potent, irreversible, and dual-target inhibitors illustrates a clear structure-activity relationship.

Key Analogs for Comparison:
  • Analog A: 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile: A foundational, reversible inhibitor of EGFR.

  • Analog B (Pelitinib - EKB-569): An irreversible EGFR inhibitor featuring a Michael acceptor for covalent modification of the enzyme.

  • Analog C (Neratinib - HKI-272): An irreversible, dual inhibitor of both EGFR and HER-2.

Quantitative Data Summary: EGFR/HER-2 Inhibition
AnalogTarget(s)IC50 (nM)Cell-Based Proliferation IC50 (nM)Notes
Analog A EGFR~40-Reversible, ATP-competitive inhibitor.
Analog B (Pelitinib) EGFR38.5[1][2][3]125 (A431 cells)[3]Irreversible inhibitor. Shows weaker activity against Src (282 nM) and ErbB2 (1255 nM).[1][4]
Analog C (Neratinib) EGFR, HER-292 (EGFR), 59 (HER-2)[5][6][7][8][9]81 (A431, EGFR-dependent), 2-3 (HER-2 overexpressing cells)[5][6]Irreversible dual inhibitor. Weakly inhibits KDR and Src.[5][7]
Structure-Activity Relationship Insights:

The progression from Analog A to Analogs B and C demonstrates key SAR principles:

  • Irreversibility: The introduction of a reactive group, such as the acrylamide moiety in Pelitinib and Neratinib, allows for covalent bond formation with a cysteine residue in the ATP-binding site of the kinase. This irreversible binding leads to enhanced potency and prolonged duration of action.

  • Dual Targeting: Subtle modifications to the 4-anilino and the quinoline core can broaden the inhibitory profile. Neratinib's structure is optimized to fit into the active sites of both EGFR and HER-2, offering a therapeutic advantage in cancers driven by either or both receptors.

II. Comparative Analysis of Src Kinase Inhibitors

Modification of the 4-anilino-3-quinolinecarbonitrile scaffold has also yielded potent inhibitors of Src, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.

Key Analogs for Comparison:
  • Analog D: 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile: A highly potent Src inhibitor developed through systematic optimization.

  • Analog E: Representative Ethynyl-3-quinolinecarbonitrile Src Inhibitor: A class of Src inhibitors where an ethynyl group is introduced, explored through QSAR studies.

Quantitative Data Summary: Src Kinase Inhibition
AnalogIC50 (nM)Cell-Based Proliferation IC50 (nM)Notes
Analog D 1.2[10][11]100[10][11]Highly selective for Src over non-Src family kinases.[10]
Analog E Varies (low nM to µM)-QSAR studies indicate that large substituents at certain positions and specific electronic properties enhance activity.[12]
Structure-Activity Relationship Insights:
  • Substitution Patterns: For the 4-anilino-3-quinolinecarbonitriles, specific substitutions on the aniline ring (e.g., 2,4-dichloro-5-methoxy) and the C-7 position of the quinoline (e.g., a long-chain amine) are crucial for high-potency Src inhibition.[10]

  • Ethynyl Introduction: The incorporation of an ethynyl group at various positions of the quinolinecarbonitrile scaffold has been explored to modulate Src inhibitory activity. QSAR studies have shown that the size and electronic properties of substituents on the ethynyl moiety and the quinoline core significantly influence the inhibitory potency.[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the recombinant kinase (e.g., EGFR, Src) and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1 peptide) in a kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted test compound to the wells of a 96- or 384-well plate. Include a "no inhibitor" positive control and a "no enzyme" blank control.

    • Prepare a master mix containing ATP and the substrate in the kinase assay buffer.

  • Kinase Reaction:

    • Initiate the reaction by adding the diluted kinase to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of product (e.g., ADP) or the remaining ATP. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based EGFR Autophosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Seed cells that overexpress EGFR (e.g., A431) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-4 hours.

    • Stimulate the cells with EGF for a short period (e.g., 15-30 minutes) to induce EGFR autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.

    • Determine the protein concentration of each cell lysate.

  • Detection (ELISA-based):

    • Add the cell lysates to a 96-well plate pre-coated with an EGFR capture antibody.

    • Detect the phosphorylated EGFR using a primary antibody specific for a phosphorylated tyrosine residue (e.g., Tyr1068) and a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate and measure the absorbance.

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Calculate the percentage of inhibition relative to the EGF-stimulated control and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR/HER-2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits Autophosphorylation Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of Inhibitor Incubation Incubate Inhibitor, Kinase, Substrate & ATP Compound_Prep->Incubation Enzyme_Prep Prepare Kinase & Substrate Enzyme_Prep->Incubation Detection Measure Kinase Activity (e.g., Luminescence) Incubation->Detection Analysis Calculate % Inhibition & Determine IC50 Detection->Analysis

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of 3-Quinolinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico performance of 3-quinolinecarbonitrile derivatives reveals their significant promise as potent inhibitors for a range of therapeutic targets. This guide offers a comparative overview of their molecular docking performance against various biological targets implicated in cancer, infectious diseases, and metabolic disorders, supported by experimental data and detailed protocols to inform future drug discovery endeavors.

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Molecular docking studies have been pivotal in elucidating the binding interactions of its derivatives with various protein targets, providing a rational basis for the design of more potent and selective therapeutic agents. This guide synthesizes findings from multiple studies to present a comparative analysis of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Look at Docking Performance

The following table summarizes the quantitative data from various comparative docking studies of this compound derivatives against prominent biological targets.

Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Affinity (IC50, µM)Therapeutic AreaReference
Tetrahydroquinoline-3-carbonitrile derivatives (IVa-j)B-DNA (1BNA)Not specifiedNot specifiedAnticancer[1][2]
Quinoline-3-carbonitrile derivative (QD4)DNA gyraseGood interactionNot specifiedAntibacterial[3]
Pyrano[3,2-c]quinoline analogues (4a-b)Topoisomerase IIBNot specified27.7 - 31.1 (for precursors 2a-c)Anticancer[4]
Quinoline-3-carbonitrile derivatives (7a, 7g, 7i, 7l, 7o)DNA-gyrase (2xct)Not specifiedMIC: 12.5 - 25 µg/mLAntimicrobial[5]
Arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives (2-5, 12, 13, 19, 32-34)α-amylaseNot specified3.42–15.14Antidiabetic[6]
Arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives (2-5, 12, 13, 19, 32-34)α-glucosidaseNot specified0.65–9.23Antidiabetic[6]
Benzo[h]quinoline derivative (1b, 4c)CDK2, EGFRNot specifiedNot specifiedAnticancer[7]
Quinoline derivative (Compound 4)HIV Reverse Transcriptase (4I2P)-10.675Not specifiedAntiviral[8]
Quinoline-3-carbaldehyde hydrazone derivative (3q6)DNA topoisomerase IV (3FV5)Not specifiedMIC: 16 µg/ml (against MRSA)Antimicrobial[9]
Substituted quinoline derivative (4f)EGFRNot specified0.015 ± 0.001Anticancer[10]

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are crucial for the reproducibility and validation of the results. Below are generalized protocols based on the literature.

Molecular Docking Simulation

A common workflow for molecular docking studies of this compound derivatives involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The structure is subsequently minimized to relieve any steric clashes.

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using chemical drawing software and then optimized using appropriate force fields (e.g., MMFF94).

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Schrödinger's Glide, or Discovery Studio.[5] A grid box is defined to encompass the active site of the target protein. The docking algorithm then explores various conformations and orientations of the ligand within the active site to identify the most favorable binding pose.

  • Analysis of Results: The results are analyzed based on the docking score or binding energy, which predicts the binding affinity of the ligand for the protein. The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues are visualized and analyzed to understand the molecular basis of inhibition.

For instance, in the study of quinoline-3-carbonitrile derivatives as potential DNA-gyrase inhibitors, Accelrys Discovery Studio 2.5 was utilized for the docking studies against the DNA-gyrase protein (PDB: 2xct).[5] Similarly, for HIV reverse transcriptase inhibitors, docking was performed on the PDB structure 4I2P.[8]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_0 In-Silico Design & Screening cluster_1 Synthesis & In-Vitro Evaluation Ligand Design Ligand Design Molecular Docking Molecular Docking Ligand Design->Molecular Docking Target Identification Target Identification Target Identification->Molecular Docking ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Chemical Synthesis Chemical Synthesis ADMET Prediction->Chemical Synthesis Biological Assays Biological Assays Chemical Synthesis->Biological Assays Biological Assays->Ligand Design SAR

Caption: A typical workflow for the design and evaluation of this compound derivatives.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound Derivative This compound Derivative This compound Derivative->EGFR

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

References

Evaluating the Selectivity Profile of 3-Quinolinecarbonitrile Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-quinolinecarbonitrile scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, targeting key enzymes implicated in cancer and other diseases. Understanding the selectivity profile of these inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity of several this compound derivatives, supported by experimental data and detailed methodologies.

Comparative Selectivity of this compound Kinase Inhibitors

The following table summarizes the inhibitory activity of representative this compound compounds against their primary kinase targets and other tested kinases. This data allows for a direct comparison of potency and selectivity.

Compound IDPrimary Target(s)IC50 / Ki (nM)Off-Target Kinase(s)IC50 / Ki (nM)Reference(s)
Compound 1a Src30--[1]
Compound 31a Src1.2Non-Src family kinasesSelective[1]
EKB-569 (Pelitinib) EGFR38.5 (IC50)c-Met, Src, erbB-2, Raf, Cdk4Selective over these kinases[2]
AZD1152-HQPA Aurora B0.36 (Ki)Aurora A687 (Ki)[3]
Bosutinib (SKI-606) Src, AblPotent inhibitor--[4][5]

Note: IC50 represents the half-maximal inhibitory concentration, while Ki represents the inhibition constant. A lower value indicates higher potency. "Selective" indicates that the compound was found to be significantly less active against the listed off-target kinases compared to its primary target(s).

Key Signaling Pathways Targeted by this compound Inhibitors

To visualize the mechanism of action of these inhibitors, the following diagrams illustrate the signaling pathways they disrupt.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor EKB-569 (this compound) Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Src_Signaling_Pathway Integrins Integrins Src Src Integrins->Src RTKs Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) RTKs->Src FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Cell_Functions Cell Adhesion, Migration, Proliferation, Survival FAK->Cell_Functions Ras_MAPK->Cell_Functions PI3K_Akt->Cell_Functions STAT3->Cell_Functions Inhibitor Compound 1a/31a Bosutinib (3-Quinolinecarbonitriles) Inhibitor->Src

Caption: Src Signaling Pathway Inhibition.

AuroraB_Signaling_Pathway cluster_mitosis Mitosis G2 G2 Phase Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraB Aurora B Kinase HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint Polyploidy_Apoptosis Polyploidy & Apoptosis Chromosome_Segregation Correct Chromosome Segregation HistoneH3->Chromosome_Segregation Spindle_Checkpoint->Chromosome_Segregation Inhibitor AZD1152-HQPA (this compound) Inhibitor->AuroraB Inhibitor->Polyploidy_Apoptosis

Caption: Aurora B Kinase Function and Inhibition.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency relies on robust and well-defined experimental methodologies. Below are outlines of common assays used in the characterization of compounds like the 3-quinolinecarbonitriles.

Radiometric Kinase Assays (e.g., for Src and Aurora Kinases)

This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate (peptide or protein) by the kinase.

  • Principle: The amount of incorporated radioactivity is directly proportional to the kinase activity.

  • Materials:

    • Recombinant purified kinase (e.g., Src, Aurora B).

    • Specific peptide substrate.

    • [γ-³³P]ATP or [γ-³²P]ATP.

    • Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, etc.).

    • Test compound (this compound derivative) at various concentrations.

    • Phosphocellulose paper or filter plates.

    • Scintillation counter.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in the reaction buffer.

    • The kinase reaction is initiated by the addition of radiolabeled ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a quenching solution (e.g., phosphoric acid).

    • The reaction mixture is spotted onto phosphocellulose paper or filtered through a filter plate to capture the phosphorylated substrate.

    • Unincorporated ATP is washed away.

    • The amount of radioactivity on the paper/filter is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., for EGFR)

This is a non-radiometric, homogeneous assay format that is well-suited for high-throughput screening.

  • Principle: The assay measures the FRET signal between a lanthanide-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer that competes for binding to the antibody. Kinase activity leads to substrate phosphorylation, which displaces the tracer and reduces the FRET signal.

  • Materials:

    • Recombinant purified kinase (e.g., EGFR).

    • Biotinylated peptide substrate.

    • ATP.

    • Europium-labeled anti-phosphotyrosine antibody.

    • APC-labeled streptavidin (or other suitable tracer).

    • Kinase reaction buffer.

    • Test compound at various concentrations.

    • TR-FRET compatible microplate reader.

  • Procedure:

    • The kinase, substrate, and test compound are incubated in the reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction proceeds for a defined time.

    • A detection mixture containing the Europium-labeled antibody and the APC-labeled streptavidin is added.

    • After an incubation period, the plate is read on a TR-FRET reader, measuring the emission at two different wavelengths.

    • The ratio of the two emission signals is used to calculate the percentage of inhibition.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

KinomeScan™ Selectivity Profiling

This is a competitive binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

  • Principle: The test compound is competed against an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured, and a lower amount indicates a stronger interaction with the test compound.

  • Procedure:

    • A DNA-tagged kinase is incubated with the test compound and an immobilized ligand in a multi-well plate.

    • After an equilibration period, the unbound kinase is washed away.

    • The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.

    • The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger binding affinity of the test compound.

    • Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram outlines a typical workflow for evaluating the selectivity of a novel kinase inhibitor.

experimental_workflow Start Compound Synthesis (this compound) Primary_Screen Primary Screening (e.g., against target kinase) Start->Primary_Screen IC50_Determination IC50/Ki Determination (Dose-response curve) Primary_Screen->IC50_Determination Selectivity_Panel Broad Kinase Selectivity Profiling (e.g., KinomeScan) IC50_Determination->Selectivity_Panel Cellular_Assays Cellular Assays (Target engagement, downstream signaling) Selectivity_Panel->Cellular_Assays In_Vivo In Vivo Efficacy and Toxicity Studies Cellular_Assays->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Kinase Inhibitor Evaluation Workflow.

Conclusion

The this compound scaffold provides a versatile platform for the design of potent and selective kinase inhibitors. As demonstrated by the compiled data, modifications to this core structure can significantly influence potency and selectivity, enabling the targeting of diverse kinases such as Src, EGFR, and Aurora B. A thorough evaluation of the selectivity profile, utilizing a combination of in vitro kinase assays and broad kinome screening, is a critical step in the preclinical development of these promising therapeutic agents. The experimental protocols and workflows outlined in this guide provide a framework for the systematic assessment of novel this compound kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 3-Quinolinecarbonitrile: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical reagents like 3-Quinolinecarbonitrile are of paramount importance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound (CAS Number: 34846-64-5), ensuring both laboratory safety and adherence to environmental regulations.

Immediate Safety and Hazard Profile

This compound is a compound that necessitates careful handling due to its potential health hazards. Based on available safety data sheets, it is classified as harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory. This includes nitrile gloves, safety goggles, and a laboratory coat. All handling of this chemical should be performed within a certified chemical fume hood to minimize the risk of inhalation.

Hazard Data Summary

Hazard ClassificationDescription
Acute Toxicity (Oral)Harmful if swallowed.
Acute Toxicity (Dermal)Harmful in contact with skin.
Acute Toxicity (Inhalation)Harmful if inhaled.
Skin Corrosion/IrritationCauses skin irritation.
Serious Eye Damage/IrritationCauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with regular trash.[1]

  • Waste Segregation: All waste materials containing this compound must be collected in a dedicated and compatible hazardous waste container. This includes the pure compound, solutions, and any contaminated labware such as pipette tips, weighing paper, and gloves.

  • Container Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "34846-64-5"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The date when the first waste was added to the container.

    • The name and contact information of the generating laboratory or researcher.

  • Waste Storage: The sealed and labeled hazardous waste container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory. Secondary containment, such as a larger, chemically resistant bin, is highly recommended to mitigate any potential leaks or spills.

  • Disposal Request: Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3] It is crucial to follow your institution's specific procedures for requesting a hazardous waste pickup.

Emergency Procedures

Spills:

  • Small Spills: In the event of a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material and place it into the designated hazardous waste container.

  • Large Spills: For large spills, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[2][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[2][3]

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]

Disposal Workflow Diagram

G cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A This compound Waste (Solid, Liquid, Contaminated Materials) B Collect in a Dedicated, Compatible Hazardous Waste Container A->B C Label Container: - 'Hazardous Waste' - Chemical Name & CAS Number - Hazard Information - Accumulation Start Date B->C Properly Identify D Store Sealed Container in a Designated, Secure, and Ventilated Area C->D E Use Secondary Containment D->E Recommended F Arrange for Pickup by Institutional EHS or a Licensed Waste Disposal Contractor E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Quinolinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Quinolinecarbonitrile

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of this compound, a key compound in various research applications. Adherence to these procedures is critical for laboratory safety and regulatory compliance.

Chemical Identifier and Hazard Information

PropertyValue
Chemical Name This compound
CAS Number 34846-64-5
Molecular Formula C₁₀H₆N₂
Molecular Weight 154.17 g/mol
Appearance Powder
Melting Point 108-110 °C
GHS Hazard Statements Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2][3]
Signal Word Warning[1]
Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecific Requirements
Respiratory Protection NIOSH-approved N95 dust mask or higher-level respirator for powdered forms to prevent inhalation.[1]
Eye Protection Chemical safety goggles or a face shield to protect against dust particles and splashes.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) appropriate for handling powdered and dissolved substances.[1]
Body Protection A lab coat or chemical-resistant coveralls to prevent skin contact.[4][5]
Footwear Closed-toe shoes are required in the laboratory.[5]
Handling and Storage Protocols

Strict adherence to handling and storage protocols minimizes the risk of exposure and contamination.

Handling:

  • Always handle this compound within a certified chemical fume hood to control dust and vapor exposure.[4]

  • Ensure the work area is well-ventilated.[6]

  • Avoid generating dust.[6]

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly sealed, properly labeled container.[6]

  • Keep in a cool, dry, and well-ventilated area.[6]

  • Store in a locked cabinet or area to restrict access.[4][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste material in a designated, labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated labware (e.g., gloves, weighing paper) should also be disposed of as hazardous waste.

Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • The recommended method of disposal for similar chemical compounds is high-temperature incineration.[7]

  • Never dispose of this compound down the drain or in the regular trash.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the powdered material, avoiding dust generation.

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Collect all cleaning materials as hazardous waste.

First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

Workflow and Logic Diagrams

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup a Assess Hazards & Review SDS b Don Appropriate PPE a->b c Work in Chemical Fume Hood b->c d Weigh/Transfer Chemical c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Doff PPE g->h

Caption: Experimental Workflow for this compound.

G cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal a Collect Solid Waste in Labeled Container c Store in Designated Hazardous Waste Area a->c b Collect Contaminated Labware Separately b->c d Ensure Container is Sealed c->d e Arrange Pickup by Licensed Contractor d->e f High-Temperature Incineration e->f

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.